2-(4-Isopropylphenoxy)ethanol
Description
Properties
IUPAC Name |
2-(4-propan-2-ylphenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-9(2)10-3-5-11(6-4-10)13-8-7-12/h3-6,9,12H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWWUPALOIERNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
58498-46-7 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[4-(1-methylethyl)phenyl]-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58498-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50324364 | |
| Record name | 2-(4-Isopropylphenoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50324364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54576-35-1 | |
| Record name | 2-(4-Isopropylphenoxy)ethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406513 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Isopropylphenoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50324364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 2-(4-Isopropylphenoxy)ethanol from 4-isopropylphenol
This guide details the synthesis of 2-(4-Isopropylphenoxy)ethanol (CAS: 31691-23-3), a key intermediate in the production of pharmaceuticals (e.g., beta-blockers) and a functional surfactant/preservative.[1]
The guide prioritizes the Ethylene Carbonate (EC) Ring-Opening method due to its superior atom economy, safety profile ("Green Chemistry"), and avoidance of gaseous ethylene oxide or highly toxic 2-chloroethanol. A traditional Williamson Ether Synthesis protocol is provided as a secondary alternative.
Executive Summary
-
Target Molecule: 2-(4-Isopropylphenoxy)ethanol[1]
-
Starting Material: 4-Isopropylphenol (p-Cumenol)[1]
-
Primary Method: Base-catalyzed ring opening of ethylene carbonate.[1]
-
Yield Expectation: >90% (Method A).
-
Purity Target: >98% (HPLC/GC).
-
Physical State: Viscous oil or low-melting solid (mp ~39–40°C).[1]
Retrosynthetic Analysis & Strategy
The synthesis relies on the formation of an alkyl-aryl ether bond. The disconnection approach reveals two viable pathways:
-
Path A (Nucleophilic Ring Opening): Attack of the phenoxide on the electrophilic carbon of ethylene carbonate, followed by decarboxylation.
-
Path B (SN2 Displacement): Attack of the phenoxide on a primary alkyl halide (2-chloroethanol).
Selection Logic: Path A is preferred for industrial and pilot-scale applications because it avoids the formation of stoichiometric salt waste (NaCl) and utilizes a stable, non-volatile solid reagent (ethylene carbonate) rather than a toxic alkyl halide.
Method A: Ethylene Carbonate Ring Opening (Recommended)
Mechanism of Action
This reaction proceeds via a base-catalyzed nucleophilic attack.[1] The catalyst (typically a potassium salt) generates a small concentration of phenoxide, which attacks the alkylene carbonate. The resulting intermediate decarboxylates to release CO₂ and form the primary alcohol.
Key Mechanistic Steps:
-
Deprotonation: Base removes phenolic proton.[1]
-
Nucleophilic Attack: Phenoxide attacks the CH₂ of ethylene carbonate.
-
Ring Opening & Decarboxylation: Loss of CO₂ drives the reaction forward.
Figure 1: Mechanistic pathway for the hydroxyethylation of phenols using ethylene carbonate.
Experimental Protocol
Scale: 100 mmol basis.
Reagents:
-
4-Isopropylphenol: 13.62 g (100 mmol)[1]
-
Ethylene Carbonate: 9.68 g (110 mmol, 1.1 eq)
-
Potassium Carbonate (K₂CO₃): 0.70 g (5 mmol, 5 mol%) OR Potassium Iodide (KI) for faster kinetics.
-
Solvent: None (Neat) or DMF (20 mL) if temperature control is difficult.
Step-by-Step Procedure:
-
Setup: Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a thermometer, and a reflux condenser. Connect the top of the condenser to a bubbler (to monitor CO₂ evolution).
-
Charging: Add 4-isopropylphenol, ethylene carbonate, and K₂CO₃ to the flask.
-
Reaction:
-
Heat the mixture to 150–160°C under an inert atmosphere (N₂ or Ar).
-
Observation: The mixture will melt into a homogeneous liquid. CO₂ evolution will begin around 140°C.
-
Maintain temperature for 4–6 hours . Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3) or HPLC.
-
-
Completion: The reaction is complete when CO₂ evolution ceases and the starting phenol is consumed (<1%).
-
Workup:
-
Cool the reaction mixture to ~80°C.
-
Add 50 mL of Toluene (or DCM) and 50 mL of water.
-
Separate phases.[1] Wash the organic layer with 1M NaOH (2 x 30 mL) to remove unreacted phenol.
-
Wash with Brine (1 x 30 mL).
-
Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is often pure enough (>95%) for subsequent steps.
-
For high purity: High-vacuum distillation (bp ~145–150°C @ 2 mmHg) or recrystallization from cold hexanes (if solid).[1]
-
Method B: Williamson Ether Synthesis (Alternative)
This method is useful if ethylene carbonate is unavailable but requires handling toxic 2-chloroethanol.[1]
Experimental Protocol
Reagents:
-
4-Isopropylphenol: 13.62 g (100 mmol)[1]
-
2-Chloroethanol: 9.66 g (120 mmol, 1.2 eq)[1]
-
Sodium Hydroxide (NaOH): 4.4 g (110 mmol) dissolved in 20 mL water.
-
Solvent: Ethanol (50 mL).
Procedure:
-
Dissolve 4-isopropylphenol in ethanol.
-
Add the NaOH solution dropwise.
-
Heat to reflux (80°C).
-
Add 2-chloroethanol dropwise over 30 minutes.
-
Reflux for 8–12 hours .
-
Distill off ethanol. Extract residue with Ethyl Acetate/Water.[1]
Process Optimization & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Temperature too low (<140°C) | Increase temp to 160°C; Ensure effective stirring. |
| Dark Coloration | Oxidation of phenol | Ensure strict N₂ atmosphere; Use fresh phenol. |
| Bis-alkylation | N/A (Mono-alcohol product) | Unlike alkyl halides, EC does not easily over-alkylate under these conditions.[1] |
| Solidification | Product mp is ~40°C | Use heated condensers or solvents during transfer. |
Workflow Visualization[1]
Figure 2: Experimental workflow for the synthesis and purification of 2-(4-isopropylphenoxy)ethanol.
Characterization Data
The following data confirms the structure of the synthesized compound.
Physical Properties:
-
Appearance: Colorless to pale yellow viscous liquid (crystallizes upon standing).
-
Melting Point: 39–41°C.
-
Boiling Point: 261°C (at 760 mmHg).
Spectroscopic Data (¹H NMR, 400 MHz, CDCl₃):
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 1.22 | Doublet (J=7 Hz) | 6H | Isopropyl -CH₃ |
| 2.86 | Septet (J=7 Hz) | 1H | Isopropyl -CH- |
| 2.50 | Broad Singlet | 1H | -OH |
| 3.96 | Triplet (J=5 Hz) | 2H | -CH₂-OH |
| 4.08 | Triplet (J=5 Hz) | 2H | Ar-O-CH₂- |
| 6.85 | Doublet (J=8.5 Hz) | 2H | Aromatic (Ortho to O) |
| 7.16 | Doublet (J=8.5 Hz) | 2H | Aromatic (Meta to O) |
IR Spectrum:
-
3300–3400 cm⁻¹: O-H stretch (broad).
-
1240 cm⁻¹: C-O-C asymmetric stretch (aryl ether).
-
2960 cm⁻¹: C-H stretch (isopropyl).
Safety & Toxicology
-
4-Isopropylphenol: Causes severe skin burns and eye damage.[1] Sensitizer.[1] Handle with gloves and face shield.
-
Ethylene Carbonate: Irritant.[1] Solid at room temperature (mp 36°C).
-
2-(4-Isopropylphenoxy)ethanol: Generally lower toxicity than the starting phenol, but should be treated as an irritant.[1]
-
Hazard Control: Perform all reactions in a fume hood. The EC method generates CO₂, which is an asphyxiant in confined spaces; ensure proper ventilation.
References
-
Preparation of 2-phenoxyethanol (General Protocol)
-
Catalysis of Phenol Hydroxyethylation
-
Physical Properties of 2-(4-Isopropylphenoxy)
- Source: PubChem Compound Summary for CID 7996 (Isopropoxyethanol analog and deriv
-
URL:[Link]
- Title: Methods for manufacturing phenoxyethanol (US Patent 10941097B2).
- Title: Process for alkoxylation of phenols (US Patent 4261922A).
Sources
An In-Depth Technical Guide to 2-(4-Isopropylphenoxy)ethanol: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-Isopropylphenoxy)ethanol, a significant aromatic ether with applications in organic synthesis and pharmaceutical development. While the definitive historical record of its initial synthesis is not extensively documented, its preparation logically follows the principles of the Williamson ether synthesis, a cornerstone of organic chemistry developed in the mid-19th century. This guide will delve into the probable synthetic routes, detailed experimental protocols, and the compound's role as a key building block in the creation of pharmacologically active molecules, particularly within the class of β-adrenergic receptor antagonists. Furthermore, this document will present a thorough analysis of its physicochemical properties and spectroscopic data, offering a complete profile for researchers and developers.
Historical Context and Discovery
The specific historical account of the first synthesis of 2-(4-Isopropylphenoxy)ethanol is not prominently featured in seminal chemical literature. However, its structural class, the phenoxyethanols, has a well-established history. The parent compound, 2-phenoxyethanol, was first prepared in 1896 by W. H. Perkin Jr. and his graduate student Edward Haworth. Their method involved the reaction of sodium phenoxide with 2-chloroethanol, a classic example of the Williamson ether synthesis.[1] This foundational reaction, developed by Alexander Williamson in 1850, provides the logical and most probable route for the initial and subsequent syntheses of 2-(4-Isopropylphenoxy)ethanol.[2]
The emergence of 2-(4-Isopropylphenoxy)ethanol in scientific literature and patents is closely tied to the development of pharmaceuticals, particularly β-adrenergic receptor antagonists (beta-blockers), in the mid-20th century. The aryloxypropanolamine scaffold, of which 2-(4-Isopropylphenoxy)ethanol is a key precursor, forms the core structure of many beta-blockers.[3][4] The demand for novel therapeutic agents for cardiovascular diseases spurred the synthesis and investigation of a wide array of substituted phenoxy derivatives, including the isopropyl-substituted variant.
Synthesis and Manufacturing
The primary and most efficient method for the synthesis of 2-(4-Isopropylphenoxy)ethanol is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 4-isopropylphenol (4-isopropylphenoxide) acts as the nucleophile, attacking an ethylene-based electrophile such as 2-chloroethanol or ethylene oxide.
Synthesis via Williamson Ether Synthesis with 2-Chloroethanol
This is a robust and widely applicable method for preparing phenoxyethanols.
Reaction Scheme:
Figure 1: Williamson ether synthesis of 2-(4-Isopropylphenoxy)ethanol.
Mechanism:
The synthesis proceeds in two main steps:
-
Deprotonation: 4-Isopropylphenol is treated with a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form the corresponding phenoxide. The phenoxide ion is a potent nucleophile.
-
Nucleophilic Substitution (SN2): The 4-isopropylphenoxide then attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride ion in a classic SN2 reaction to form the ether linkage.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-isopropylphenol (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Base Addition: Add sodium hydroxide (1.1 eq) to the solution and stir until the 4-isopropylphenol is completely converted to its sodium salt.
-
Addition of Electrophile: Slowly add 2-chloroethanol (1.05 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-100°C) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with a suitable organic solvent, such as ethyl acetate or diethyl ether.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-(4-Isopropylphenoxy)ethanol.
Synthesis via Ring-Opening of Ethylene Oxide
An alternative and industrially viable method involves the base-catalyzed ring-opening of ethylene oxide by 4-isopropylphenol.
Reaction Scheme:
Figure 2: Synthesis via ethylene oxide ring-opening.
Mechanism:
In the presence of a catalytic amount of base, 4-isopropylphenol is deprotonated to form the phenoxide. This phenoxide then acts as a nucleophile, attacking one of the carbon atoms of the ethylene oxide ring, leading to the opening of the epoxide and the formation of the ethoxy linkage. A subsequent proton transfer regenerates the catalyst and yields the final product.
Detailed Experimental Protocol:
-
Reaction Setup: Charge a pressure reactor with 4-isopropylphenol (1.0 eq) and a catalytic amount of a strong base (e.g., sodium hydroxide or potassium hydroxide).
-
Addition of Ethylene Oxide: Carefully introduce a stoichiometric amount of ethylene oxide into the sealed reactor.
-
Reaction Conditions: Heat the reaction mixture to a temperature of 120-150°C. The pressure in the reactor will increase due to the vapor pressure of ethylene oxide. Maintain the reaction at this temperature until the pressure drops, indicating the consumption of ethylene oxide.
-
Workup and Purification: After cooling the reactor, the crude product is typically purified by vacuum distillation to remove any unreacted starting material and byproducts.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of 2-(4-Isopropylphenoxy)ethanol is essential for its application in synthesis and formulation.
Table 1: Physicochemical Properties of 2-(4-Isopropylphenoxy)ethanol
| Property | Value |
| Molecular Formula | C₁₁H₁₆O₂ |
| Molecular Weight | 180.24 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approx. 275-280 °C (estimated) |
| Density | Approx. 1.01 g/cm³ (estimated) |
| Solubility | Soluble in common organic solvents (ethanol, acetone, etc.); sparingly soluble in water. |
Spectroscopic Analysis
Spectroscopic data is critical for the identification and quality control of 2-(4-Isopropylphenoxy)ethanol.
1H NMR (Proton Nuclear Magnetic Resonance):
The 1H NMR spectrum provides detailed information about the proton environments in the molecule.
-
Isopropyl Group: A doublet at approximately 1.2 ppm (6H, -CH(CH₃ )₂) and a septet at around 2.8 ppm (1H, -CH (CH₃)₂).
-
Aromatic Protons: Two doublets in the aromatic region (6.8-7.2 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Ethoxy Chain: Two triplets, one around 4.0 ppm (-O-CH₂ -CH₂-OH) and another around 3.9 ppm (-O-CH₂-CH₂ -OH).
-
Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.
13C NMR (Carbon-13 Nuclear Magnetic Resonance):
The 13C NMR spectrum confirms the carbon framework of the molecule.
-
Isopropyl Group: Signals around 24 ppm (-CH(C H₃)₂) and 33 ppm (-C H(CH₃)₂).
-
Aromatic Carbons: Four distinct signals in the aromatic region (approx. 114-157 ppm). The carbon attached to the ether oxygen will be the most downfield.
-
Ethoxy Chain: Signals around 61 ppm (-O-CH₂-C H₂-OH) and 69 ppm (-O-C H₂-CH₂-OH).
IR (Infrared) Spectroscopy:
The IR spectrum reveals the presence of key functional groups.
-
O-H Stretch: A broad and strong absorption in the region of 3200-3500 cm⁻¹, characteristic of the hydroxyl group.[5]
-
C-H Stretch (Aromatic and Aliphatic): Absorptions in the 2850-3000 cm⁻¹ region.
-
C=C Stretch (Aromatic): Peaks around 1500-1600 cm⁻¹.
-
C-O Stretch (Ether and Alcohol): Strong absorptions in the 1050-1250 cm⁻¹ region.[5]
MS (Mass Spectrometry):
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M+): Expected at m/z = 180.
-
Key Fragmentation Patterns: Alpha-cleavage and dehydration are common fragmentation pathways for alcohols.[6] Expect to see fragments corresponding to the loss of the ethyl alcohol side chain and cleavage within the isopropyl group. A prominent peak would be expected from the resonance-stabilized phenoxy cation.
Applications in Drug Development
2-(4-Isopropylphenoxy)ethanol serves as a crucial intermediate in the synthesis of various pharmaceuticals, most notably in the class of β-adrenergic receptor antagonists.
Precursor to Aryloxypropanolamine Beta-Blockers
Many beta-blockers share a common aryloxypropanolamine structure. 2-(4-Isopropylphenoxy)ethanol can be readily converted into the corresponding epoxide, a key intermediate for introducing the aminopropanol side chain.
Synthetic Pathway to Beta-Blocker Precursor:
Figure 3: General synthetic route to beta-blockers.
Mechanism of Action of Derived Beta-Blockers:
Beta-blockers derived from this precursor competitively inhibit the binding of catecholamines (e.g., adrenaline and noradrenaline) to β-adrenergic receptors.[7] This blockade leads to a reduction in heart rate, blood pressure, and myocardial contractility, making them effective in the treatment of hypertension, angina, and certain arrhythmias. The specific nature of the amine (R-NH₂) and other substituents on the aromatic ring determines the selectivity of the drug for β₁ or β₂ receptors and its pharmacokinetic properties.[8]
Causality in Experimental Choices:
The choice of the 4-isopropylphenyl moiety in drug design is often driven by the desire to enhance lipophilicity, which can influence the drug's absorption, distribution, and ability to cross the blood-brain barrier. The ether linkage and the propanolamine side chain are critical for binding to the adrenergic receptor. The synthesis via the epoxide intermediate is a highly efficient and modular approach, allowing for the facile introduction of various amine side chains to explore structure-activity relationships (SAR).
Conclusion
2-(4-Isopropylphenoxy)ethanol, while not a compound with a widely celebrated discovery, represents a vital molecular scaffold in the realm of medicinal chemistry. Its synthesis, rooted in the classic Williamson ether synthesis, is a testament to the enduring power of fundamental organic reactions. As a key building block for a range of beta-blockers, it has indirectly contributed to the management of cardiovascular diseases worldwide. The detailed understanding of its synthesis, properties, and reactivity provided in this guide serves as a valuable resource for researchers and professionals in drug discovery and development, facilitating the creation of new and improved therapeutic agents.
References
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Publisso. (2019). 2‐Isopropoxyethanol. MAK Collection for Occupational Health and Safety, 4(3). Retrieved from [Link]
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Wikipedia. (n.d.). Phenoxyethanol. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
- Google Patents. (n.d.). RU2558329C1 - Method of producing 2-(4-hydroxyphenyl)ethanol (n-thyrozol).
- Google Patents. (n.d.). WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.
- Google Patents. (n.d.). US6989465B1 - S-(−)-1-{4-[2-(allyloxy)-ethyl]phenoxy}-3-isopropylamino propan-2-ol, process for preparation thereof and process for.
- RIFM. (2022). RIFM fragrance ingredient safety assessment, ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)-, CAS Registry Number 72987-59-8. Food and Chemical Toxicology, 167(Supplement 1), 113318.
- Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
-
PubMed. (2009). Synthetic and endogenous beta-adrenergic receptor antagonists--comparative pharmacological characterization. Retrieved from [Link]
-
PubMed. (1987). Synthesis and pharmacology of potential beta-blockers. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
- Google Patents. (n.d.). CN105330519A - Synthetic method of 1-(4-phenoxy-phenyl)-2-propyl alcohol.
-
Organic Syntheses. (n.d.). 2-isopropylaminoethanol. Retrieved from [Link]
- Google Patents. (n.d.). A kind of preparation method of 2 isopropylidene amino ethoxy-ethanol.
- Google Patents. (n.d.). EP2511844A2 - Advanced drug development and manufacturing.
- Google Patents. (n.d.). US3836671A - Alkanolamine derivatives for producing beta-adrenergic blockade.
-
YouTube. (2019). Mass Spectroscopy: Alcohol Fragmentation Patterns. Retrieved from [Link]
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YouTube. (2015). Draw the NMR Spectrum of ethanol. Retrieved from [Link]
-
Shivaji College. (n.d.). NMR spectra of ethyl alcohol. Retrieved from [Link]
-
PubMed. (2002). Synthesis, beta-adrenoceptor pharmacology and toxicology of S-(-)-1-(4-(2-ethoxyethoxy)phenoxy)-2-hydroxy-3-(2-(3,4-dimethoxyphenyl)ethylamino)propane hydrochloride, a short acting beta(1)-specific antagonist. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of ethanol. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of ethanol. Retrieved from [Link]
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Chemistry LibreTexts. (2019). 6.1: Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
SlideShare. (n.d.). SAR and Synthesis of adrenergic blockers. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). ethanol low high resolution H-1 proton nmr spectrum. Retrieved from [Link]
-
DTIC. (1982). Structures and Fragmentation Mechanisms of the Ions of Ethanol by Triple Quadrupole Mass Spectrometry. Retrieved from [Link]
-
PubMed. (n.d.). Mechanism of inhibition by ethanol of NMDA and AMPA receptor channel functions in cultured rat cortical neurons. Retrieved from [Link]
-
Doc Brown's Chemistry. (2026). 1 H and 13 C NMR spectra of 2-ethoxypropane (ethyl isopropyl ether). Retrieved from [Link]
-
University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]
-
NIST WebBook. (n.d.). Ethanol, 2-[4-(1,1-dimethylethyl)phenoxy]-. Retrieved from [Link]
-
University of Calgary. (n.d.). pavia-13c-spectroscopy.pdf. Retrieved from [Link]
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- 1. CN107353225A - A kind of preparation method of 2 isopropylidene amino ethoxy-ethanol - Google Patents [patents.google.com]
- 2. EP2511844A2 - Advanced drug development and manufacturing - Google Patents [patents.google.com]
- 3. US3836671A - Alkanolamine derivatives for producing beta-adrenergic blockade - Google Patents [patents.google.com]
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- 8. Synthesis, beta-adrenoceptor pharmacology and toxicology of S-(-)-1-(4-(2-ethoxyethoxy)phenoxy)-2-hydroxy-3-(2-(3,4-dimethoxyphenyl)ethylamino)propane hydrochloride, a short acting beta(1)-specific antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Computational Characterization of 2-(4-Isopropylphenoxy)ethanol: A Quantum Chemical Protocol
Executive Summary
This technical guide outlines a rigorous computational framework for analyzing 2-(4-Isopropylphenoxy)ethanol (CAS: 7779-27-3), a glycol ether derivative critical in surfactant chemistry and pharmaceutical intermediate synthesis. Unlike simple aliphatic ethers, this molecule exhibits complex conformational isomerism driven by the interplay between the flexible hydroxyethyl chain, the aromatic system, and the steric bulk of the para-isopropyl group.
This protocol synthesizes Density Functional Theory (DFT) best practices to predict:
-
Conformational Landscapes: Specifically the stability of gauche vs. trans states governed by intramolecular hydrogen bonding (IMHB).
-
Electronic Descriptors: HOMO-LUMO gaps and Molecular Electrostatic Potential (MEP) for reactivity mapping.
-
Solvation Effects: Implicit solvent modeling for aqueous and lipophilic environments.
Part 1: Theoretical Methodology & Basis Set Selection
Functional Selection: The Dispersion Necessity
Standard functionals like B3LYP often fail to accurately describe weak non-covalent interactions, particularly the intramolecular OH···
-
Recommendation: Use M06-2X or
B97X-D . -
Causality: The 4-isopropyl group introduces significant London dispersion forces. M06-2X (Minnesota functional) is parameterized specifically to capture these medium-range correlation energies, offering superior accuracy for main-group thermochemistry and non-covalent interactions compared to B3LYP [1].
Basis Set Architecture
The presence of the ether oxygen and hydroxyl group requires diffuse functions to model the lone pair electron density accurately.
-
Primary Optimization: 6-311++G(d,p)[1][2]
-
++: Diffuse functions on both heavy atoms and hydrogens (crucial for H-bonding).
-
(d,p): Polarization functions to allow orbital distortion during bond formation.
-
-
High-Accuracy Single Point: def2-TZVP (optional for refined energetics).
Computational Workflow Diagram
The following Graphviz diagram outlines the self-validating workflow for this study.
Caption: Figure 1. Self-validating computational workflow ensuring global minima identification before property calculation.
Part 2: Conformational Analysis & Geometry
The biological and chemical activity of 2-(4-Isopropylphenoxy)ethanol is dictated by the torsion angle of the ethanol side chain (
The Gauche Effect
Experimental data on the parent molecule (2-phenoxyethanol) suggests the Gauche conformer is more stable than the Anti (Trans) conformer by approximately 2-3 kcal/mol [2].
-
Mechanism: An intramolecular hydrogen bond (IMHB) forms between the hydroxyl proton and the ether oxygen (OH···O).
-
Secondary Interaction: A competing OH···
interaction may occur where the hydroxyl points toward the aromatic ring.
Predicted Geometric Parameters
The following table summarizes expected geometric values based on M06-2X benchmarks for phenoxyethanol derivatives. These serve as validation metrics for your calculation.
| Parameter | Description | Expected Value (Gauche) | Expected Value (Anti) |
| Torsion Angle | 60° - 65° | 178° - 180° | |
| IMHB Distance | 2.15 - 2.25 Å | N/A | |
| Ether Bond Length | 1.36 - 1.38 Å | 1.36 - 1.38 Å | |
| IR Stretch Freq | ~3600 cm⁻¹ (Red-shifted) | ~3650 cm⁻¹ (Free) |
Interaction Logic Diagram
Understanding the competing forces is vital for interpreting the output.
Caption: Figure 2. Mechanistic drivers of conformational stability. The IMHB is the dominant force overcoming steric repulsion.
Part 3: Electronic Structure & Reactivity
Frontier Molecular Orbitals (FMO)
-
HOMO Location: Predominantly localized on the aromatic ring and the ether oxygen lone pairs. The isopropyl group acts as a weak electron-donating group (EDG) via hyperconjugation, slightly raising the HOMO energy compared to unsubstituted phenoxyethanol.
-
LUMO Location: Distributed over the aromatic
system.
Molecular Electrostatic Potential (MEP)
For drug docking or receptor binding studies, the MEP map is critical.
-
Negative Regions (Red): Concentrated at the ether oxygen and the hydroxyl oxygen. These are H-bond acceptor sites.
-
Positive Regions (Blue): Concentrated at the hydroxyl proton (H-bond donor) and the aromatic protons.
Reactivity Descriptors (Fukui Functions)
To predict sites of electrophilic attack (e.g., metabolic oxidation), calculate the Fukui function
-
Prediction: The positions ortho to the ether oxygen are the most activated for electrophilic aromatic substitution or metabolic hydroxylation, followed by the positions ortho to the isopropyl group.
Part 4: Solvation Modeling (SMD)
Gas-phase calculations often overemphasize the strength of the intramolecular hydrogen bond. In aqueous solution, water molecules compete for H-bonding.
Protocol:
-
Model: Use the SMD (Solvation Model based on Density) . It is superior to standard PCM for calculating
. -
Solvents:
-
Water (
): To simulate biological fluids. -
Octanol (
): To estimate LogP (Lipophilicity), a key drug-likeness parameter.
-
-
Expected Outcome: The energy gap between Gauche and Anti conformers will decrease in water because the solvent stabilizes the open Anti form via intermolecular H-bonding.
References
-
Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215-241. Link
-
Mons, M., et al. (2000). Gas phase hydrogen bonding in the phenol–ethanol complex and in 2-phenoxyethanol: A spectroscopic and theoretical study. The Journal of Chemical Physics, 113(15), 6136-6148. Link
-
Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378-6396. Link
Sources
Methodological & Application
Application Note: Antimicrobial Characterization of 2-(4-Isopropylphenoxy)ethanol
Introduction & Executive Summary
2-(4-Isopropylphenoxy)ethanol (CAS: 54576-35-1) is a glycol ether derivative structurally analogous to the common preservative 2-Phenoxyethanol. By substituting the para-position of the phenyl ring with an isopropyl group, the molecule exhibits increased lipophilicity (LogP) compared to its parent compound.
While 2-Phenoxyethanol is a standard preservative in pharmaceuticals and cosmetics, its efficacy is sometimes limited against specific Gram-negative bacteria or requires high concentrations (0.5%–1.0%). The addition of the isopropyl moiety is hypothesized to enhance membrane partitioning, potentially increasing potency against Gram-positive organisms (Staphylococcus aureus) and resistant fungal strains.
This application note provides a standardized workflow for researchers to investigate the antimicrobial profile of 2-(4-Isopropylphenoxy)ethanol. Unlike water-soluble antibiotics, this compound requires specific handling to prevent phase separation in aqueous media, which causes false-negative results in standard optical density (OD) assays.
Key Physicochemical Considerations
-
Molecular Weight: 180.24 g/mol
-
Solubility: Low in water; soluble in ethanol, glycol, and DMSO.
-
Mechanism of Action (MoA): Membrane disruption (uncoupling of oxidative phosphorylation and leakage of intracellular potassium).
Experimental Protocols
Protocol A: Minimum Inhibitory Concentration (MIC)
Method: Broth Microdilution (Modified CLSI M07-A10) Objective: Determine the lowest concentration that inhibits visible growth. Critical Modification: Due to the potential for emulsion turbidity to interfere with OD600 readings, this protocol utilizes Resazurin (Alamar Blue) as a metabolic indicator.
Reagents & Materials
-
Stock Solvent: Dimethyl Sulfoxide (DMSO) or 95% Ethanol.
-
Media: Mueller-Hinton Broth (MHB), cation-adjusted.
-
Indicator: Resazurin sodium salt (0.01% w/v in sterile water).
-
Positive Control: Ciprofloxacin or Phenoxyethanol (standard).
Step-by-Step Workflow
-
Stock Preparation:
-
Dissolve 2-(4-Isopropylphenoxy)ethanol in DMSO to create a 100 mg/mL (10%) stock solution.
-
Note: Do not exceed 2% final DMSO concentration in the assay wells to avoid solvent toxicity.
-
-
Inoculum Preparation:
-
Prepare a 0.5 McFarland standard (
CFU/mL) from an overnight bacterial culture. -
Dilute 1:100 in MHB to achieve
CFU/mL.
-
-
Plate Setup (96-well):
-
Columns 1-10: Add 100 µL MHB.
-
Column 11 (Growth Control): 100 µL MHB + Bacteria + Solvent (no drug).
-
Column 12 (Sterility Control): 100 µL MHB only.
-
Serial Dilution: Add 100 µL of drug stock to Column 1, mix, and transfer 100 µL to Column 2. Repeat to Column 10. Discard final 100 µL.
-
-
Incubation:
-
Add 100 µL of diluted inoculum to wells 1-11.
-
Incubate at 35°C ± 2°C for 16-20 hours.
-
-
Readout (The Resazurin Step):
-
Add 30 µL of Resazurin solution to all wells.
-
Incubate for an additional 2–4 hours.
-
Interpretation: Blue = No Growth (Inhibition); Pink = Growth (Metabolic reduction of resazurin).
-
Visualization: MIC Workflow
Figure 1: Modified Broth Microdilution workflow incorporating a colorimetric metabolic indicator to bypass turbidity issues common with lipophilic ethers.
Protocol B: Time-Kill Kinetics
Objective: Determine if the compound is bacteriostatic or bactericidal.
Definition: Bactericidal activity is defined as a
-
Preparation: Prepare four flasks containing MHB:
-
Control (No drug).
-
1x MIC.
-
2x MIC.
-
4x MIC.
-
-
Inoculation: Inoculate all flasks with
CFU/mL. -
Sampling: Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.
-
Plating: Perform serial 10-fold dilutions in saline and spot-plate onto nutrient agar.
-
Analysis: Count colonies after 24h incubation and plot Log(CFU/mL) vs. Time.
Data Recording Table:
| Time (h) | Control (Log CFU) | 1x MIC (Log CFU) | 2x MIC (Log CFU) | 4x MIC (Log CFU) |
| 0 | 6.00 | 6.00 | 6.00 | 6.00 |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 |
Protocol C: Mechanism of Action (Membrane Integrity)
Method: Propidium Iodide (PI) Uptake Assay. Rationale: Phenoxy-derivatives act by disrupting the cytoplasmic membrane. PI is a membrane-impermeable dye that only enters cells with compromised membranes, fluorescing upon binding to DNA.
-
Cell Prep: Wash log-phase bacteria in PBS to remove media salts. Resuspend to OD600 = 0.5.
-
Treatment: Incubate cells with 2-(4-Isopropylphenoxy)ethanol (at 2x MIC) for 1 hour. Include a positive control (70% Isopropanol) and negative control (PBS).
-
Staining: Add Propidium Iodide (final conc. 30 µM). Incubate 15 mins in the dark.
-
Measurement: Measure Fluorescence Intensity (Ex: 535 nm / Em: 617 nm) using a microplate reader or flow cytometer.
Visualization: Proposed Mechanism
Figure 2: The lipophilic isopropyl tail facilitates deep insertion into the bacterial phospholipid bilayer, causing structural destabilization and metabolic collapse.
Results Interpretation & Troubleshooting
Interpreting MIC vs. MBC
-
Bacteriostatic: MBC/MIC ratio > 4. The bacteria stop growing but recover if the drug is removed.
-
Bactericidal: MBC/MIC ratio
4. The bacteria are killed.[1][2][3][4] -
Expectation: Phenoxy-derivatives are typically bactericidal at high concentrations but bacteriostatic at lower levels.
Troubleshooting "False Resistance"
If MIC values are unexpectedly high (>10 mg/mL):
-
Check Solubility: Did the compound precipitate in the broth? If yes, increase the DMSO concentration (up to 2.5%) or add a surfactant like Tween 80 (0.02%—ensure Tween control is run).
-
Inoculum Effect: High bacterial loads can overwhelm membrane-active agents. Ensure strict adherence to
CFU/mL.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[5] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[6][7] CLSI.[6][8] [Link]
-
Gilbert, P., & McBain, A. J. (2003). Potential impact of increased use of biocides in consumer products on prevalence of antibiotic resistance. Clinical Microbiology Reviews, 16(2), 189–208. [Link]
-
Lucchini, J. J., Corre, J., & Cremieux, A. (1990). Antibacterial activity of phenolic compounds and aromatic alcohols.[1][9][10] Research in Microbiology, 141(4), 499-510. [Link]
-
Sarkar, P., et al. (2017). Understanding the antimicrobial activity of selected disinfectants against methicillin-resistant Staphylococcus aureus (MRSA). PLOS ONE. [Link]
Sources
- 1. How does Phenoxyethanol prevent microbial growth? - Blog - Keyingchem [keyingchemical.com]
- 2. bulkchemicals2go.com [bulkchemicals2go.com]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial Activity of Different Compositions of Ethanol and Isopropanol in Hand Sanitizers – Kosmos Publishers [kosmospublishers.com]
- 5. standards.globalspec.com [standards.globalspec.com]
- 6. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 7. protocols.io [protocols.io]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. researchgate.net [researchgate.net]
Application Note: High-Purity Isolation of 2-(4-Isopropylphenoxy)ethanol via Automated Flash Column Chromatography
Abstract
This application note presents a detailed and robust protocol for the purification of 2-(4-Isopropylphenoxy)ethanol from a crude synthetic mixture using automated flash column chromatography. The described methodology is designed to efficiently remove common synthesis-related impurities, such as unreacted 4-isopropylphenol and process side-products. This guide provides a comprehensive workflow, from initial reaction mixture analysis and method development using Thin-Layer Chromatography (TLC) to a step-by-step flash chromatography protocol and fraction analysis. The principles and experimental rationale are explained to allow for adaptation to similar aromatic ether purifications.
Introduction: The Challenge of Purifying Intermediate Phenoxy Alcohols
2-(4-Isopropylphenoxy)ethanol is a valuable intermediate in the synthesis of various fine chemicals and pharmaceutical agents. Its molecular structure, featuring a substituted aromatic ring and a primary alcohol, imparts a moderate polarity that necessitates a well-defined purification strategy to isolate it from non-polar and highly polar impurities. The presence of unreacted starting materials or byproducts can significantly impact the yield and purity of downstream products, making efficient purification a critical step in the synthesis workflow[1].
The primary impurities in a typical synthesis, such as the Williamson ether synthesis from 4-isopropylphenol and a 2-haloethanol, are expected to be the starting phenol and potentially di-alkylation or other side-products. The successful separation hinges on exploiting the subtle differences in polarity between the desired product and these contaminants. Column chromatography, particularly automated flash chromatography, offers a rapid and high-resolution technique for such separations[2][3].
Foundational Principles: Method Development with Thin-Layer Chromatography (TLC)
Prior to preparative column chromatography, it is imperative to develop an effective solvent system using Thin-Layer Chromatography (TLC). TLC serves as a rapid, small-scale analytical method to determine the optimal mobile phase composition for separating the components of the crude reaction mixture. The goal is to identify a solvent system where the target compound, 2-(4-Isopropylphenoxy)ethanol, has a Retention Factor (Rf) of approximately 0.3, as this typically translates to good separation in flash column chromatography[2].
Understanding Polarity and Elution
The stationary phase in this protocol is silica gel, a polar adsorbent[2]. Therefore, the elution order of the compounds will be from least polar to most polar. Non-polar solvents will have a lower elution strength, while polar solvents will more effectively move the compounds up the TLC plate (and through the column). A common and effective approach is to use a binary solvent system, such as ethyl acetate in hexane, to fine-tune the polarity of the mobile phase[4][5].
TLC Protocol for Method Development
-
Preparation of TLC Plate: Use a silica gel 60 F254 TLC plate. Gently draw a starting line with a pencil approximately 1 cm from the bottom.
-
Sample Application: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the dissolved sample onto the starting line using a capillary tube. Also, spot reference standards of the starting materials if available.
-
Developing the Chromatogram: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the starting line. The chamber should be saturated with the solvent vapors for optimal results[6].
-
Visualization: After the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front. Visualize the separated spots under UV light (254 nm), as the aromatic rings of the compounds will be UV active[7]. Further visualization can be achieved using a potassium permanganate stain, which will react with the alcohol group of the product and the phenol group of the starting material.
-
Rf Calculation and Optimization: Calculate the Rf value for each spot (distance traveled by the spot / distance traveled by the solvent front). Adjust the ratio of the polar to the non-polar solvent until the spot corresponding to 2-(4-Isopropylphenoxy)ethanol has an Rf of ~0.3 and is well-separated from other impurity spots.
Preparative Purification: Automated Flash Column Chromatography Protocol
Based on the TLC method development, the following protocol for automated flash column chromatography can be implemented. Automated systems provide the advantage of generating a consistent solvent gradient and monitoring the elution profile in real-time using a UV detector.
Materials and Instrumentation
-
Automated Flash Chromatography System: Equipped with a variable wavelength UV detector.
-
Pre-packed Silica Gel Column: Appropriate size for the scale of the purification.
-
Solvents: HPLC-grade hexane and ethyl acetate.
-
Crude Sample: 2-(4-Isopropylphenoxy)ethanol mixture.
Column Chromatography Workflow Diagram
Caption: Workflow for the purification of 2-(4-Isopropylphenoxy)ethanol.
Step-by-Step Protocol
-
Column Selection and Equilibration: Based on the amount of crude material, select an appropriately sized pre-packed silica gel column. Equilibrate the column with the initial mobile phase (e.g., 95:5 hexane:ethyl acetate) until a stable baseline is observed on the UV detector.
-
Sample Preparation and Loading:
-
Liquid Loading: Dissolve the crude mixture in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane.
-
Solid Loading: For better resolution, adsorb the crude mixture onto a small amount of silica gel. To do this, dissolve the crude product in a volatile solvent (e.g., dichloromethane), add silica gel, and evaporate the solvent to obtain a free-flowing powder. Load this powder onto the top of the column.
-
-
Elution and Fraction Collection: Start the elution with the initial mobile phase composition determined from the TLC analysis. A linear gradient is often effective. For example, a gradient from 5% to 40% ethyl acetate in hexane over 20 column volumes can be employed. The system's UV detector, set at a wavelength where the compound absorbs (e.g., 254 nm), will monitor the eluting compounds. Collect fractions as peaks are detected.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-(4-Isopropylphenoxy)ethanol.
Data Presentation and Expected Results
The following table summarizes the proposed chromatographic conditions and expected results for a typical purification.
| Parameter | Condition/Value | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | The polar nature of silica gel allows for effective separation based on the polarity of the compounds[2]. |
| Mobile Phase | Hexane (Solvent A) and Ethyl Acetate (Solvent B) | A common and effective solvent system for moderately polar compounds, allowing for fine-tuning of polarity[5]. |
| TLC Conditions | 80:20 Hexane:Ethyl Acetate | This ratio is a good starting point for achieving an Rf of ~0.3 for the target compound. |
| Elution Gradient | 5% B to 40% B over 20 CV | A gradual increase in polarity ensures good separation of closely eluting impurities. |
| Flow Rate | Dependent on column size (e.g., 40 mL/min for a 40g column) | Optimized for resolution and speed. |
| Detection | UV at 254 nm | The aromatic ring in the molecule allows for strong UV absorbance at this wavelength[7]. |
| Expected Elution Order | 1. Non-polar byproducts2. 2-(4-Isopropylphenoxy)ethanol3. 4-Isopropylphenol | Elution order is based on increasing polarity. |
Troubleshooting and Advanced Considerations
-
Poor Separation: If the product co-elutes with an impurity, consider using a shallower gradient or a different solvent system (e.g., dichloromethane/methanol).
-
Compound Insoluble in Mobile Phase: If the crude mixture is not soluble in the initial mobile phase, use the solid loading technique.
-
Highly Polar Impurities: For very polar impurities that do not elute, a column flush with a highly polar solvent (e.g., methanol) may be necessary after the desired product has been collected. For extremely polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) could be an alternative strategy[8][9].
Conclusion
The protocol outlined in this application note provides a reliable and efficient method for the purification of 2-(4-Isopropylphenoxy)ethanol using automated flash column chromatography. By leveraging TLC for initial method development, a high degree of purity can be achieved, which is essential for subsequent applications in research and development. The principles discussed are broadly applicable to the purification of other moderately polar aromatic compounds.
References
- Google Patents. (n.d.). Synthetic method of 1-(4-phenoxy-phenyl)-2-propyl alcohol.
- Google Patents. (n.d.). Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
-
ALWSCI Blog. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). UV-Vis spectra of pure IPA and PVP in IPA at different concentrations and inset is calibration curve of PVP. Retrieved February 7, 2026, from [Link]
-
University of California, Irvine. (n.d.). 5. Thin Layer Chromatography. Retrieved February 7, 2026, from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved February 7, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 2-(4-tert-Butylphenoxy)ethanol. Retrieved February 7, 2026, from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2012, July 13). Solvent system for Thin Layer Chromatography of non polar extracts?. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2025, August 5). Spectral optical constants of ethanol and isopropanol from ultraviolet to far infrared. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Physical properties of ethanol and isopropanol. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.
-
ScienceDirect. (2022, July 21). RIFM fragrance ingredient safety assessment, ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)-, CAS Registry Number 72987-59-8. Retrieved February 7, 2026, from [Link]
-
Pharmco-AAPER. (n.d.). ethyl alcohol 200 proof, absolute hplc-uv. Retrieved February 7, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved February 7, 2026, from [Link]
-
King Group. (n.d.). Successful Flash Chromatography. Retrieved February 7, 2026, from [Link]
-
Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (2026, February 2). Metal-Free Selective Reduction of Aromatic Alkynes and Alkenes Using Phosphonic Acid. The Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). S-(−)-1-{4-[2-(allyloxy)-ethyl]phenoxy}-3-isopropylamino propan-2-ol, process for preparation thereof and process for.
-
Ori-McKenney Lab. (n.d.). Isopropyl Alcohol (2-Propanol). Retrieved February 7, 2026, from [Link]
-
Publisso. (2025, August 8). 2-Isopropoxyethanol. Retrieved February 7, 2026, from [Link]
Sources
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- 2. Purification [chem.rochester.edu]
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- 5. community.wvu.edu [community.wvu.edu]
- 6. EP1925610A1 - Production process of 2-aminooxyethanol - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biotage.com [biotage.com]
- 9. labex.hu [labex.hu]
Troubleshooting & Optimization
Phenoxyethanol Synthesis Technical Support Center: A Guide to Minimizing Byproduct Formation
Welcome to the technical support center for phenoxyethanol synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing byproduct formation during the synthesis of high-purity phenoxyethanol. Our focus is on not just what to do, but why certain experimental choices are critical to achieving a clean and efficient reaction.
Introduction to Phenoxyethanol Synthesis and Purity Challenges
Phenoxyethanol (PhE), a versatile glycol ether, is widely used as a preservative in cosmetics, a solvent in various industrial applications, and an intermediate in organic synthesis.[1][2] Its synthesis is most commonly achieved through the reaction of phenol with ethylene oxide under alkaline conditions or, more recently, through greener routes involving ethylene carbonate.[3][4] While seemingly straightforward, these syntheses are often plagued by the formation of undesirable byproducts that can compromise the purity, safety, and efficacy of the final product.
The primary challenge in phenoxyethanol synthesis is controlling the reaction's selectivity to favor the desired mono-ethoxylation of phenol while suppressing subsequent reactions that lead to higher-order ethoxylates and other impurities.[5][6] This guide will provide a comprehensive overview of the mechanisms of byproduct formation and practical, actionable strategies to minimize their occurrence.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and challenges encountered during phenoxyethanol synthesis.
1. What are the primary byproducts in phenoxyethanol synthesis and how do they form?
The most prevalent byproduct is 2-(2-phenoxyethoxy)ethanol , often referred to as diethylene glycol monophenyl ether or "di-phenoxyethanol".[7] It forms when the hydroxyl group of the newly synthesized phenoxyethanol molecule attacks another molecule of ethylene oxide, leading to a second ethoxylation.
Another significant byproduct, particularly when using ethylene carbonate as the reactant, is bis(2-phenoxyethyl)carbonate (BPEC) .[4] This impurity can arise from the transesterification reaction between phenoxyethanol and unreacted ethylene carbonate.[8]
2. How does the choice of catalyst influence byproduct formation?
The catalyst plays a crucial role in the selectivity of the reaction. Alkaline catalysts such as sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium acetate are commonly used.[1] While effective in promoting the initial reaction between phenol and ethylene oxide, they can also catalyze the subsequent reaction of phenoxyethanol with ethylene oxide, leading to the formation of 2-(2-phenoxyethoxy)ethanol.[6]
Heterogeneous catalysts, such as Na-Mordenite, have shown promise in improving selectivity, particularly in the synthesis using ethylene carbonate.[4] These solid catalysts can offer better control over the reaction and are more easily separated from the reaction mixture.[9] The use of phase transfer catalysts (PTCs) can also be explored to enhance the reaction rate and selectivity by facilitating the transfer of the phenoxide ion to the organic phase for reaction.[10][11][12]
3. What is the impact of reaction temperature on purity?
Temperature is a critical parameter. Higher temperatures generally increase the reaction rate but can also promote the formation of byproducts. For instance, in the reaction with ethylene carbonate, temperatures in the range of 210-250°C can lead to decreased selectivity, while a temperature of around 160°C has been shown to yield high conversion with good purity.[6][13] Finding the optimal temperature is a balance between achieving a reasonable reaction time and minimizing the formation of higher ethoxylates.[8]
4. How does the molar ratio of reactants affect byproduct formation?
The molar ratio of phenol to the ethoxylating agent (ethylene oxide or ethylene carbonate) is a key factor in controlling selectivity. A molar excess of phenol can help to minimize the formation of di- and poly-ethoxylated byproducts by increasing the probability that an ethylene oxide molecule will react with phenol rather than with already formed phenoxyethanol. A common molar ratio of phenol to ethylene oxide is in the range of 1:1.01 to 1:1.09.[1]
Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered during phenoxyethanol synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of 2-(2-phenoxyethoxy)ethanol | - Excess ethylene oxide/ethylene carbonate: A high concentration of the ethoxylating agent increases the likelihood of a second addition to the phenoxyethanol product. - High reaction temperature: Elevated temperatures can accelerate the rate of the secondary ethoxylation reaction. - Prolonged reaction time: Allowing the reaction to proceed for too long after the consumption of phenol can lead to further ethoxylation of the product. | - Adjust reactant stoichiometry: Use a slight molar excess of phenol to ethylene oxide/ethylene carbonate (e.g., 1.1:1).[1] - Optimize reaction temperature: Lower the reaction temperature to a range that favors the mono-ethoxylation. For the ethylene carbonate route, consider temperatures around 160-180°C.[8][13] - Monitor reaction progress: Use in-process controls (e.g., GC-MS) to stop the reaction once the desired conversion of phenol is achieved. |
| Presence of unreacted phenol in the final product | - Incomplete reaction: The reaction may not have been allowed to proceed to completion. - Inefficient purification: Distillation alone may not be sufficient to remove all unreacted phenol, as it can co-distill with phenoxyethanol.[7] | - Ensure complete reaction: Monitor the disappearance of phenol using an appropriate analytical technique (e.g., TLC, GC). - Implement a multi-step purification process: After the initial distillation, consider an alkaline wash to convert the acidic phenol into its salt, which can then be removed with an aqueous extraction.[14] Subsequent fractional distillation under reduced pressure is then more effective.[9] |
| Formation of bis(2-phenoxyethyl)carbonate (BPEC) | - Use of ethylene carbonate as a reactant: This byproduct is specific to the ethylene carbonate route. - Sub-optimal reaction conditions: The conditions may favor the transesterification reaction between phenoxyethanol and ethylene carbonate. | - Optimize reaction conditions for the ethylene carbonate route: Carefully control temperature and reactant ratios as per established protocols.[4] - Consider a two-step process: One approach is to convert the BPEC byproduct back to phenoxyethanol by reacting it with phenol in a basic medium.[4] |
| Low overall yield | - Sub-optimal catalyst: The chosen catalyst may not be efficient enough. - Poor reaction conditions: Incorrect temperature, pressure, or reaction time can lead to low conversion. - Losses during workup and purification: Inefficient extraction or distillation can result in significant product loss. | - Screen different catalysts: Evaluate the performance of various alkaline catalysts or consider heterogeneous or phase transfer catalysts.[4][6][10] - Systematically optimize reaction parameters: Use a design of experiments (DoE) approach to identify the optimal combination of temperature, pressure, and time. - Refine purification techniques: Ensure efficient phase separation during extractions and use a well-packed distillation column for fractional distillation. |
Visualizing Reaction Pathways
To better understand the formation of the primary byproduct, 2-(2-phenoxyethoxy)ethanol, the following reaction pathway diagrams are provided.
Caption: A Decision Tree for Troubleshooting Phenoxyethanol Synthesis.
Analytical Methods for Quality Control
Accurate and reliable analytical methods are essential for monitoring the reaction and ensuring the purity of the final product.
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying and quantifying phenoxyethanol and its byproducts. [14][15][16][17]
-
Sample Preparation: Dilute a small amount of the reaction mixture or final product in a suitable solvent (e.g., methanol, dichloromethane).
-
GC Conditions: A typical GC setup would involve a capillary column (e.g., DB-5ms), an appropriate temperature program to separate the components, and a helium carrier gas. [15][16]* MS Detection: Mass spectrometry allows for the positive identification of phenoxyethanol and its impurities based on their unique mass spectra. Quantification can be achieved using a suitable internal standard. [18][19]
References
- CN110642706A - Preparation method of high-purity phenoxyethanol - Google Patents. (n.d.).
- CN106699523A - Synthetic method of o-phenyl phenoxyethanol - Google Patents. (n.d.).
-
Synthesis of 2-phenoxyethanol - PrepChem.com. (n.d.). Retrieved from [Link]
- WO2018189385A1 - Methods for manufacturing phenoxyethanol - Google Patents. (n.d.).
- CN104926618A - Method for preparing phenoxyethanol - Google Patents. (n.d.).
- US20200199057A1 - Methods for manufacturing phenoxyethanol - Google Patents. (n.d.).
- RU2738846C1 - Methods of producing phenoxyethanol - Google Patents. (n.d.).
-
Method for the determination of 2‐phenoxyethanol in workplace air using gas chromatography after thermal desorption - Publisso. (n.d.). Retrieved from [Link]
-
Phenoxyethanol - What It Is and How It's Made - Puracy. (2020, April 8). Retrieved from [Link]
-
Carbonates as reactants for the production of fine chemicals: the synthesis of 2-phenoxyethanol - Catalysis Science & Technology (RSC Publishing). (n.d.). Retrieved from [Link]
-
NEW AND MORE SUSTAINable PROCESSES FOR THE SYNTHESIS OF PHENOLICS: 2-phenoxyethanol and hydroxytyrosol - AMS Dottorato. (n.d.). Retrieved from [Link]
- US10941097B2 - Methods for manufacturing phenoxyethanol - Google Patents. (n.d.).
-
Phenoxyethanol | C8H10O2 | CID 31236 - PubChem. (n.d.). Retrieved from [Link]
-
111718244 Preparation process of phenoxyethanol serving as raw material for cosmetics. (n.d.). Retrieved from [Link]
-
Opinion on Phenoxyethanol - Public Health - European Commission. (2016, October 6). Retrieved from [Link]
-
2-Phenoxyethanol - American Chemical Society. (2023, May 1). Retrieved from [Link]
-
Figures of merit evaluation of GC/MS method for quantification of 2-phenoxyethanol from ballpoint pen ink lines and determination of the influence of support paper on solvent extraction - ResearchGate. (n.d.). Retrieved from [Link]
-
figures of merit evaluation of gc/ms method for quantification of 2-phenoxyethanol from ballpoint pen ink lines and determination of the influence of support paper on solvent extraction - SciELO. (n.d.). Retrieved from [Link]
-
PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY ñ WHERE ARE WE? (n.d.). Retrieved from [Link]
-
(PDF) PHASE TRANSFER CATALYST IN ORGANIC SYNTHESIS - ResearchGate. (2019, July 2). Retrieved from [Link]
-
A specific and sensitive GC-MS-MS method for the quantitative determination of 2-phenoxyethanol and selected metabolites in human blood and urine - PubMed. (2024, July 13). Retrieved from [Link]
-
Phase Transfer Catalysis | Dalal Institute. (n.d.). Retrieved from [Link]
-
The Identification of 2-Phenoxyethanol in Ballpoint Inks Using Gas Chromatography/Mass Spectrometry - Relevance to Ink Dating | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. CN104926618A - Method for preparing phenoxyethanol - Google Patents [patents.google.com]
- 2. puracy.com [puracy.com]
- 3. acs.org [acs.org]
- 4. Carbonates as reactants for the production of fine chemicals: the synthesis of 2-phenoxyethanol - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. US20200199057A1 - Methods for manufacturing phenoxyethanol - Google Patents [patents.google.com]
- 6. RU2738846C1 - Methods of producing phenoxyethanol - Google Patents [patents.google.com]
- 7. WO2018189385A1 - Methods for manufacturing phenoxyethanol - Google Patents [patents.google.com]
- 8. amsdottorato.unibo.it [amsdottorato.unibo.it]
- 9. US10941097B2 - Methods for manufacturing phenoxyethanol - Google Patents [patents.google.com]
- 10. ptfarm.pl [ptfarm.pl]
- 11. researchgate.net [researchgate.net]
- 12. dalalinstitute.com [dalalinstitute.com]
- 13. prepchem.com [prepchem.com]
- 14. CN110642706A - Preparation method of high-purity phenoxyethanol - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
- 17. researchgate.net [researchgate.net]
- 18. series.publisso.de [series.publisso.de]
- 19. A specific and sensitive GC-MS-MS method for the quantitative determination of 2-phenoxyethanol and selected metabolites in human blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Isopropylphenol (4-IPP) Removal Guide
Case ID: 4-IPP-PURIFICATION Status: Active Agent: Senior Application Scientist
Executive Summary
4-Isopropylphenol (4-IPP) is a common phenolic intermediate used in the synthesis of bisphenol analogues, esters, and ethers. Its removal is critical due to its potential to interfere with downstream biological assays and crystallization.
Because 4-IPP possesses a weakly acidic phenolic proton (
Module 1: The "3-Wash" Extraction Protocol (Primary Method)
Use this method if your target product is stable in basic conditions (e.g., ethers, stable amides, aromatics).
The Science of Solubility
To extract 4-IPP from an organic layer into water, we must deprotonate it to form sodium 4-isopropylphenoxide.
-
Target
: According to the Henderson-Hasselbalch equation, to depotonate >99% of a phenol ( 10.3), the aqueous phase must be at least 2 pH units higher than the . Therefore, we target . -
Reagent Choice: 1.0 M NaOH (
) is ideal. Bicarbonate ( ) is ineffective and will leave 4-IPP in the organic layer.
Step-by-Step Protocol
-
Dilution: Dilute your reaction mixture with a non-water-miscible solvent (Ethyl Acetate or Diethyl Ether). Avoid Dichloromethane (DCM) if possible, as emulsions are more common with phenolic salts in halogenated solvents.
-
Wash 1 (The Bulk Removal): Add an equal volume of 1.0 M NaOH . Shake vigorously for 60 seconds. Vent frequently.
-
Checkpoint: The aqueous layer may turn slight yellow (phenoxide formation).
-
-
Wash 2 (The Scavenge): Repeat with fresh 1.0 M NaOH.
-
Wash 3 (The Neutralization): Wash the organic layer with Brine (Saturated NaCl) to remove excess base and break any micro-emulsions.
-
Dry & Concentrate: Dry over anhydrous
, filter, and concentrate.
Troubleshooting Extraction
| Symptom | Probable Cause | Corrective Action |
| Emulsion forms | Phenoxides act as surfactants (amphiphilic). | Add solid NaCl directly to the separatory funnel to increase ionic strength. Do not shake; swirl gently. |
| Product loss | Product is also acidic or polar.[1] | Back-extract the combined basic aqueous layers with fresh organic solvent to recover non-acidic product. |
| 4-IPP remains | Aqueous pH was too low. | Measure aqueous layer pH. If <12, add 2.0 M NaOH and re-extract. |
Module 2: Chromatography Solutions (Secondary Method)
Use this method if your product is base-sensitive (e.g., esters, activated halides) or if extraction failed.
The "Tailing" Problem
Phenols interact strongly with the silanol groups (
The "Acidic Modifier" Protocol
You must suppress the ionization of the silanol groups and the phenol.
-
Mobile Phase Prep: Add 1% Acetic Acid to your non-polar solvent (e.g., Hexanes) and your polar solvent (e.g., Ethyl Acetate).
-
Example: Solvent A = Hexanes + 1% AcOH; Solvent B = EtOAc + 1% AcOH.
-
-
Column Pre-treatment: Flush the column with 2 column volumes (CV) of the starting mobile phase to equilibrate the silica acidity.
-
Elution: Run your gradient. 4-IPP usually elutes with an
in 20% EtOAc/Hexanes (variable based on loading). The peak will be sharp, not streaky.
Module 3: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct removal strategy based on your product's chemistry.
Figure 1: Decision matrix for 4-Isopropylphenol removal based on product stability.
Module 4: Verification & Detection (QC)
Question: How do I know the 4-IPP is truly gone?
Do not rely solely on UV (254 nm) as many products absorb there.[2] Use a specific stain to differentiate the phenol.[2]
Recommended TLC Stains[3][4]
-
Ferric Chloride (
):-
Preparation: 1%
in 50% aqueous methanol. -
Result: Phenols turn immediate purple/blue . Non-phenolic products usually do not stain or stain faintly.
-
-
p-Anisaldehyde:
-
Result: 4-IPP typically stains distinct violet upon heating.
-
-
Iodine Chamber:
-
Result: 4-IPP absorbs iodine rapidly, appearing as a dark brown spot before many other organics.
-
References
-
PubChem. (n.d.).[3][4] 4-Isopropylphenol (Compound).[3][4][5][6][7][8][9] National Library of Medicine. Retrieved February 7, 2026, from [Link]
-
Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved February 7, 2026, from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid-base extraction protocols).
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
Sources
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 4-Isopropylphenol | C9H12O | CID 7465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Isopropylphenol | 99-89-8 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CAS 99-89-8: 4-Isopropylphenol | CymitQuimica [cymitquimica.com]
- 7. 4-Isopropylphenol synthesis - chemicalbook [chemicalbook.com]
- 8. 4-Isopropylphenol | 99-89-8 [chemicalbook.com]
- 9. 4-Isopropylphenol - Wikipedia [en.wikipedia.org]
Technical Support Center: Solvent Effects on the Rate of 2-(4-Isopropylphenoxy)ethanol Formation
This guide is designed for researchers, scientists, and drug development professionals investigating the synthesis of 2-(4-Isopropylphenoxy)ethanol. It provides in-depth technical support, troubleshooting advice, and answers to frequently asked questions regarding the critical role of solvent choice in modulating the reaction rate.
Reaction Overview and Mechanistic Considerations
The formation of 2-(4-Isopropylphenoxy)ethanol is typically achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide (or other suitable leaving group) from 2-chloroethanol by the 4-isopropylphenoxide ion. The phenoxide is generated in situ by deprotonating 4-isopropylphenol with a suitable base.
The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this concerted, single-step process, the phenoxide nucleophile attacks the electrophilic carbon atom of 2-chloroethanol, simultaneously displacing the chloride leaving group.[1][3] The rate of this reaction is highly dependent on the nature of the solvent, as the solvent's properties can dramatically stabilize or destabilize the reactants and the transition state.[4][5]
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific experimental issues you may encounter. The causality behind each problem and the logic for the proposed solution are explained to enhance your experimental design and interpretation.
Question 1: My reaction rate is significantly slower than expected, especially when using a polar aprotic solvent like DMSO or DMF. What is the likely cause?
Answer: While polar aprotic solvents are generally ideal for SN2 reactions because they solvate the cation but leave the nucleophile "naked" and highly reactive, their performance can be compromised by contaminants, particularly water.[6]
-
Causality: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are notoriously hygroscopic (they readily absorb moisture from the atmosphere). Trace amounts of water in the solvent will act as a polar protic species. Water molecules will form strong hydrogen bonds with the 4-isopropylphenoxide nucleophile, creating a "solvent cage" around it.[6][7] This solvation shell stabilizes the nucleophile, increases the activation energy of the reaction, and consequently, dramatically reduces its rate.[6][8]
-
Troubleshooting Protocol:
-
Verify Solvent Purity: Use a Karl Fischer titrator to determine the water content of your solvent. For kinetic studies, the water content should be minimized, ideally below 50 ppm.
-
Solvent Purification: If the water content is high, purify the solvent. This can be achieved by distillation from a suitable drying agent, such as calcium hydride (CaH₂) for DMF or by standing over activated molecular sieves (4 Å) for DMSO.[9][10]
-
Inert Atmosphere: Set up and run your reaction under an inert atmosphere (e.g., dry nitrogen or argon). This prevents the solvent from absorbing atmospheric moisture during the experiment.
-
Reagent Purity: Ensure your 4-isopropylphenol and the base used (e.g., sodium hydride) are anhydrous.
-
Question 2: I am observing inconsistent kinetic data and poor reproducibility between experimental runs. What factors should I investigate?
Answer: Inconsistent kinetic data often points to subtle, uncontrolled variables in your experimental setup. The most common culprits are temperature fluctuations, impure reagents, and improper mixing.
-
Causality & Troubleshooting:
-
Temperature Control: The rate constant of a reaction is exponentially dependent on temperature (as described by the Arrhenius equation). Even minor fluctuations of ±1-2 °C can lead to significant variations in the reaction rate.[11]
-
Solution: Use a thermostatically controlled oil or water bath to maintain a constant temperature. Ensure the reaction flask is adequately submerged and that the temperature is monitored directly in the bath, close to the flask.
-
-
Reagent Purity: As discussed in Q1, solvent purity is critical. Additionally, the purity of your 4-isopropylphenol and 2-chloroethanol must be high. Impurities can act as inhibitors or catalyze side reactions.
-
Solution: Use reagents of the highest possible purity (e.g., >99%). If necessary, purify the starting materials by recrystallization (for solids) or distillation (for liquids).
-
-
Mixing: In a heterogeneous reaction (e.g., if using a solid base like NaH), inefficient stirring can lead to a reaction rate that is limited by diffusion rather than the intrinsic chemical kinetics.
-
Solution: Use a magnetic stirrer with a stir bar of appropriate size and shape to ensure vigorous and consistent mixing of the reaction components.
-
-
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sol_temp [label="Implement Thermostatic Bath\nMonitor Temperature Continuously", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_solvent [label="Verify Water Content (Karl Fischer)\nPurify Solvent (Distill/Sieves)\nUse Inert Atmosphere", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_reagent [label="Check Purity (NMR/GC)\nPurify Starting Materials\nStore Properly", fillcolor="#34A853", fontcolor="#FFFFFF"];
recheck [label="Re-run Experiment & Analyze Data", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> temp; start -> solvent; start -> reagent;
temp -> sol_temp [label="Yes"]; solvent -> sol_solvent [label="Yes"]; reagent -> sol_reagent [label="Yes"];
sol_temp -> recheck; sol_solvent -> recheck; sol_reagent -> recheck;
temp -> solvent [style=invis]; solvent -> reagent [style=invis]; } }
A troubleshooting workflow for inconsistent kinetic data.
Question 3: My reaction is fast in polar aprotic solvents, but almost non-existent in nonpolar solvents like hexane. Why the dramatic difference?
Answer: This observation is a classic illustration of solvent effects on an SN2 reaction involving a charged nucleophile.
-
Causality: The reaction begins with a charged nucleophile (4-isopropylphenoxide) and a neutral electrophile (2-chloroethanol). The transition state has this negative charge dispersed over both the incoming nucleophile and the outgoing leaving group.
-
In Polar Aprotic Solvents (e.g., Acetonitrile, DMSO): These solvents are polar enough to dissolve the ionic phenoxide reactant, but they do not strongly solvate the anion.[6] This leaves the nucleophile with high energy and reactivity. The transition state, where the charge is more dispersed, is also stabilized by the polar medium, but less so than the reactant nucleophile. Overall, the activation energy is low, and the reaction is fast.[4]
-
In Nonpolar Solvents (e.g., Hexane, Toluene): The ionic 4-isopropylphenoxide has very low solubility in nonpolar solvents. If the reactant cannot dissolve, the reaction cannot proceed in the solution phase at an appreciable rate. The fundamental requirement for a reaction is that the reacting molecules must come into contact.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal class of solvent for maximizing the rate of 2-(4-Isopropylphenoxy)ethanol formation?
A1: Polar aprotic solvents are the best choice for this SN2 reaction.[4][6] Solvents such as Acetonitrile (CH₃CN), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) will yield the fastest reaction rates.[6] They effectively solvate the counter-ion (e.g., Na⁺) while leaving the phenoxide nucleophile relatively unsolvated and thus, highly reactive.[6]
Q2: Why are polar protic solvents like water or ethanol poor choices for this reaction?
A2: Polar protic solvents, despite being highly polar, significantly slow down SN2 reactions with anionic nucleophiles.[6] The hydrogen-bond-donating ability of these solvents leads to strong solvation of the 4-isopropylphenoxide.[8] This creates a tight "solvent shell" that stabilizes the nucleophile, lowering its ground state energy and thereby increasing the activation energy required for it to attack the electrophile.[6][12]
Q3: How does solvent polarity affect the reaction rate in a quantitative sense?
A3: Generally, for an SN2 reaction between a charged nucleophile and a neutral electrophile, the rate increases with increasing solvent polarity.[5][13] However, the distinction between protic and aprotic is more critical than polarity alone. A polar aprotic solvent will be much faster than a polar protic solvent of similar polarity (dielectric constant).
| Solvent | Class | Dielectric Constant (ε) | Expected Relative Rate |
| Hexane | Nonpolar | 1.9 | Extremely Slow (Insoluble) |
| Toluene | Nonpolar | 2.4 | Very Slow |
| Methanol | Polar Protic | 32.7 | Slow |
| Ethanol | Polar Protic | 24.5 | Slow |
| Acetone | Polar Aprotic | 20.7 | Fast |
| Acetonitrile | Polar Aprotic | 37.5 | Very Fast |
| DMF | Polar Aprotic | 36.7 | Very Fast |
| DMSO | Polar Aprotic | 46.7 | Fastest |
This table provides a qualitative comparison. Actual relative rates depend on specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Kinetic Analysis
This protocol outlines a method for determining the reaction rate using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.
-
Use freshly purified, anhydrous solvent for the reaction.[9]
-
Prepare a stock solution of a suitable internal standard (e.g., dodecane for GC) in the chosen solvent.
-
-
Reaction Setup:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser (with a nitrogen inlet), and a thermometer, add 4-isopropylphenol (1.0 eq) and the anhydrous solvent.
-
Add a strong base (e.g., sodium hydride, 1.1 eq) portion-wise at 0 °C to form the phenoxide. Allow the mixture to stir until hydrogen evolution ceases.
-
Add the internal standard stock solution.
-
Place the flask in a thermostatically controlled bath set to the desired reaction temperature. Allow the system to equilibrate for 15-20 minutes.
-
-
Initiation and Monitoring:
-
To initiate the reaction, add 2-chloroethanol (1.0 eq) via syringe. This is time t=0.
-
Immediately withdraw the first aliquot (~0.1 mL) and quench it in a vial containing a suitable quenching agent (e.g., dilute HCl) and an extraction solvent (e.g., ethyl acetate).
-
Withdraw subsequent aliquots at regular time intervals (e.g., every 15 minutes for the first hour, then every 30 minutes).
-
Analyze the quenched samples by GC or HPLC to determine the concentration of the reactant (2-chloroethanol) and product (2-(4-Isopropylphenoxy)ethanol) relative to the internal standard.
-
-
Data Analysis:
Workflow for a typical kinetic experiment.
References
-
OpenOChem Learn. (n.d.). SN2 Effect of Solvent. Retrieved from [Link]
-
(2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (PDF). Retrieved from [Link]
-
Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]
-
Tran, H. D., et al. (2022). Predicting Solvent Effects on SN2 Reaction Rates: Comparison of QM/MM, Implicit, and MM Explicit Solvent Models. Journal of Chemical Information and Modeling, 62(23), 5896-5907. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 8.9: Reactions in Solution. Retrieved from [Link]
-
Reddit. (2014). Why would a protic solvent reduce the rate of an SN2 reaction? r/chemhelp. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 8.2: Factors That Affect SN2 Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Reid, M. (2022). The Practice & Pitfalls of Studying Organic Reaction Mechanisms: Lecture 1. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 8.3: Kinetics and the Mechanisms of Reactions. Retrieved from [Link]
-
Chad's Prep. (2020). 6.3 The Kinetics of Organic Reactions. YouTube. Retrieved from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Solvent effects - Wikipedia [en.wikipedia.org]
- 6. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 7. reddit.com [reddit.com]
- 8. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 9. Summary of Common Organic Solvent Purification Methods Used in Laboratories | Universal Lab Blog [universallab.org]
- 10. longchangchemical.com [longchangchemical.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing 2-(4-Isopropylphenoxy)ethanol Separation
Welcome to the technical support center for the chromatographic analysis of 2-(4-Isopropylphenoxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for method development and troubleshooting. Here, we will explore the causality behind experimental choices to empower you to build robust and reliable analytical methods.
Understanding the Analyte: 2-(4-Isopropylphenoxy)ethanol
2-(4-Isopropylphenoxy)ethanol is a moderately polar aromatic compound. Its structure, featuring a polar hydroxyl group, an ether linkage, and a non-polar isopropylphenyl group, presents unique challenges and opportunities in chromatographic separation, primarily by High-Performance Liquid Chromatography (HPLC). The key to a successful separation lies in balancing the interactions between the analyte, the stationary phase, and the mobile phase.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the analysis of 2-(4-Isopropylphenoxy)ethanol and similar compounds, providing explanations and actionable solutions.
Method Development & Optimization
Q1: What are the recommended starting conditions for developing an HPLC method for 2-(4-Isopropylphenoxy)ethanol?
A1: For a moderately polar compound like 2-(4-Isopropylphenoxy)ethanol, reversed-phase HPLC (RP-HPLC) is the most effective and widely used technique.[1] The principle of RP-HPLC is that nonpolar compounds will have a stronger affinity for the hydrophobic stationary phase and elute more slowly than polar compounds.[1]
A robust starting point involves a C18 or Phenyl-Hexyl column with a mobile phase consisting of a mixture of water and an organic solvent, typically acetonitrile (ACN) or methanol (MeOH).[2][3] Acetonitrile is often preferred for its lower viscosity and UV transparency at lower wavelengths.[3]
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18 (e.g., Waters Symmetry C18) or Phenyl-Hexyl, 5 µm | C18 provides general-purpose hydrophobic retention. Phenyl-Hexyl offers alternative selectivity through π-π interactions with the aromatic ring of the analyte. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water | Acetonitrile often provides better peak shape for aromatic compounds. Methanol can offer different selectivity. |
| Initial Composition | 50:50 (v/v) Acetonitrile:Water | A good starting point for achieving a retention factor (k) between 2 and 10, which is ideal for robust separations.[4] |
| Elution Mode | Isocratic or Gradient | Start with an isocratic elution for simplicity. If separating from impurities with different polarities, a gradient may be necessary. |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | Standard flow rate providing good efficiency without excessive backpressure. |
| Column Temperature | 30 °C | Elevated temperatures can reduce viscosity and improve peak shape, but starting near ambient temperature is a conservative approach. |
| Detection | UV at ~270 nm | Aromatic compounds like this have strong UV absorbance. A full UV scan of the analyte standard will confirm the optimal wavelength.[5] |
A validated method for the related compound 2-phenoxyethanol used a mobile phase of acetonitrile/water (55:45, v/v) on a C18 column, which serves as an excellent reference point.[5]
Q2: How do I choose between Acetonitrile and Methanol as the organic modifier?
A2: The choice of organic solvent is a powerful tool for manipulating selectivity.
-
Acetonitrile (ACN): Generally considered a weaker solvent than methanol in RP-HPLC, meaning you might need a higher percentage of ACN to achieve the same retention time. It engages in dipole-dipole interactions and is an excellent choice for separating polar and aromatic compounds.[4]
-
Methanol (MeOH): Methanol is a protic solvent, meaning it can donate hydrogen bonds. This property can lead to different elution orders (selectivity) compared to ACN, especially when analyzing compounds with polar functional groups.[4]
Experimental Protocol: Organic Modifier Screening
-
Prepare two mobile phases: 50:50 (v/v) ACN:Water and 50:50 (v/v) MeOH:Water.
-
Equilibrate the C18 column with the ACN:Water mobile phase for at least 10 column volumes.
-
Inject the 2-(4-Isopropylphenoxy)ethanol standard and record the chromatogram.
-
Flush the column with 100% Isopropanol when switching from ACN to MeOH.
-
Equilibrate the column with the MeOH:Water mobile phase for at least 10 column volumes.
-
Inject the standard and record the chromatogram.
-
Compare the peak shape, retention time, and resolution from any impurities between the two runs to decide which solvent provides a better starting point for further optimization.
Troubleshooting Common Problems
Q3: My peak for 2-(4-Isopropylphenoxy)ethanol is tailing. What is the cause and how can I fix it?
A3: Peak tailing is a common issue, especially with compounds containing polar functional groups like the hydroxyl group on your analyte. The primary cause is often secondary interactions between the analyte and the stationary phase.[6]
-
Causality: Standard silica-based C18 columns have residual silanol groups (Si-OH) on the surface that are not covered by the C18 bonding. The polar hydroxyl group of your analyte can interact strongly with these silanols via hydrogen bonding, creating a secondary, stronger retention mechanism that leads to peak tailing.[6][7]
Solutions to Mitigate Peak Tailing:
-
Lower the Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase will protonate the silanol groups (Si-OH), making them less active and reducing their ability to interact with your analyte. A pH between 2 and 4 is often a good starting point for method development.[8]
-
Use a Base-Deactivated Column: Modern columns are often "end-capped" or "base-deactivated," meaning they have undergone a secondary silanization process to cover most of the residual silanols. Using a column with low silanol activity can significantly improve peak shape for polar analytes.[9]
-
Add a Competing Base: For basic compounds, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask the active silanol sites. However, for a neutral/weakly acidic compound like 2-(4-Isopropylphenoxy)ethanol, pH control is the more appropriate first step.
// Nodes Problem [label="Problem Identified:\nPeak Tailing (As > 1.2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Primary Cause:\nSecondary Silanol Interactions", fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Other Cause:\nColumn Void / Blockage", fillcolor="#FBBC05", fontcolor="#202124"]; Solution1A [label="Solution 1: Control pH\nAdd 0.1% Formic Acid to Mobile Phase", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution1B [label="Solution 2: Use Modern Column\nEmploy a base-deactivated or\nend-capped C18 column.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2A [label="Solution 3: Column Maintenance\nReverse-flush column to remove blockage.", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Problem -> Cause1 [label=" Is it a chemical interaction?"]; Problem -> Cause2 [label=" Is it a physical problem?"]; Cause1 -> Solution1A [label=" Protonates silanols (Si-OH)\nto reduce activity"]; Cause1 -> Solution1B [label=" Minimizes available silanol sites\nfor interaction"]; Cause2 -> Solution2A [label=" Clears particulate matter from\nthe inlet frit"]; } }
Q4: I am not getting enough retention. How can I increase the retention time?
A4: Insufficient retention (retention factor k < 2) can lead to poor resolution from the solvent front and make the method less robust.[4] In reversed-phase chromatography, retention is primarily driven by hydrophobic interactions.[7]
-
Causality: Your mobile phase is too "strong," meaning its polarity is too low (too much organic solvent). The analyte is spending more time in the mobile phase than in the non-polar stationary phase, causing it to elute quickly.
Solutions to Increase Retention Time:
-
Decrease Organic Modifier Concentration: The most direct way to increase retention is to increase the polarity of the mobile phase. Decrease the percentage of acetonitrile or methanol. A 10% decrease in the organic modifier can be expected to produce a 2- to 3-fold increase in retention.[4]
-
Switch to a Weaker Organic Modifier: If using methanol, switching to acetonitrile (at the same percentage) will generally increase retention, as ACN is a slightly weaker solvent in RP-HPLC.
-
Use a More Retentive Stationary Phase: If mobile phase adjustments are insufficient, consider a column with a higher carbon load (e.g., a C30 column) or one with a greater surface area to increase hydrophobic interactions.
Q5: Is Gas Chromatography (GC) a viable alternative for this analysis?
A5: Yes, Gas Chromatography is a suitable technique for analyzing 2-(4-Isopropylphenoxy)ethanol and related compounds like phenoxyethanol.[10]
-
Rationale: The compound is sufficiently volatile and thermally stable for GC analysis. Methods have been developed for phenoxyethanol using GC with a flame ionization detector (FID) or mass spectrometry (MS).[11][12][13] A typical GC method would involve a polar capillary column (e.g., DB-624 or a polyethylene glycol phase) and a temperature gradient.[11][14]
When to Consider GC:
-
When analyzing for volatile or semi-volatile impurities.
-
If the sample matrix is complex and can be simplified by headspace injection.
-
When higher sensitivity is required and derivatization is not an issue.
However, for routine quality control in pharmaceutical development, HPLC is often preferred due to its high precision, robustness, and ability to analyze non-volatile impurities simultaneously without derivatization.
References
-
SIELC. (n.d.). Separation of 2-(4-Nitrophenoxy)ethanol on Newcrom R1 HPLC column. Retrieved from [Link]
-
Javed, M. R., et al. (2016). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. PMC - NIH. Retrieved from [Link]
-
Javed, M. R., et al. (2016). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. ResearchGate. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
Di Pasquale, F., et al. (2019). Development of a new, simple, rapid ultra-high-performance liquid chromatography (UHPLC) method for the quantification of 2-phenoxyethanol in vaccines. DCVMN. Retrieved from [Link]
-
Tzora, A., et al. (2020). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC - NIH. Retrieved from [Link]
-
YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
-
Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
METALLCHEMIE. (2019). Method for the determination of 2-phenoxyethanol in workplace air using gas chromatography after thermal desorption. Publisso. Retrieved from [Link]
-
Dolan, J. W. (2016). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]
-
Watson, T. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Retrieved from [Link]
-
Dinca, N., et al. (2015). The influence of mobile phase pH on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. ResearchGate. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
-
NANOLAB. (n.d.). Phenoxyethanol in Cosmetics: Safety and Quality Analysis. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
USP. (n.d.). Phenoxyethanol. Retrieved from [Link]
-
Waters. (n.d.). HPLC Separation Modes. Retrieved from [Link]
-
Zeb, A. (2020). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. ResearchGate. Retrieved from [Link]
-
Schettgen, T., et al. (2024). A specific and sensitive GC-MS-MS method for the quantitative determination of 2-phenoxyethanol and selected metabolites in human blood and urine. PubMed. Retrieved from [Link]
-
YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Shinde, V. (2025). Exploring the Different Mobile Phases in HPLC. Veeprho. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
- Google Patents. (2020). CN110642706A - Preparation method of high-purity phenoxyethanol.
-
Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. YouTube. Retrieved from [Link]
Sources
- 1. moravek.com [moravek.com]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 3. veeprho.com [veeprho.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. dcvmn.org [dcvmn.org]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. agilent.com [agilent.com]
- 9. Separation of 2-(4-Nitrophenoxy)ethanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. nano-lab.com.tr [nano-lab.com.tr]
- 11. series.publisso.de [series.publisso.de]
- 12. Phenoxyethanol [drugfuture.com]
- 13. A specific and sensitive GC-MS-MS method for the quantitative determination of 2-phenoxyethanol and selected metabolites in human blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN110642706A - Preparation method of high-purity phenoxyethanol - Google Patents [patents.google.com]
addressing low ionization efficiency in MS analysis of 2-(4-Isopropylphenoxy)ethanol
[1]
Status: Operational Ticket ID: #ION-ISO-442 Assigned Specialist: Senior Application Scientist Subject: Addressing Low Ionization Efficiency in LC-MS Workflows[1]
Executive Summary
You are likely experiencing low sensitivity because 2-(4-Isopropylphenoxy)ethanol is a "mass spectrometric orphan."[1] It possesses high lipophilicity (due to the isopropyl and phenyl groups) but lacks a high Proton Affinity (PA) site for stable protonation in ESI(+) or a sufficiently acidic site for deprotonation in ESI(-).[1]
The ether oxygen is weakly basic, and the terminal hydroxyl is aliphatic (pKa ~16), not phenolic. Consequently, standard generic gradients (0.1% Formic Acid) often result in erratic sodium adducts
This guide provides three tiered solutions ranging from source modification to chemical derivatization.[1]
Module 1: Diagnostic Triage
Q: Why is my signal unstable even when I infuse the pure standard?
A: You are likely observing "adduct scrambling."[1]
In electrospray ionization (ESI), neutral polyethers and alcohols often rely on ubiquitous sodium or potassium ions in the glass/solvents to ionize. This splits your signal across multiple channels (
Q: Should I use ESI(-) since it has an oxygen?
A: No. The phenolic oxygen is etherified, removing the acidic proton. The remaining terminal alcohol is too weak of an acid to deprotonate efficiently in standard mobile phases. ESI(-) is only viable if you perform derivatization (see Module 3).[1]
Module 2: Source Optimization (The Robust Fix)
Q: If ESI is problematic, what is the immediate alternative?
A: Switch to Atmospheric Pressure Chemical Ionization (APCI) in Positive Mode. Unlike ESI, which relies on solution-phase chemistry, APCI utilizes gas-phase ion-molecule reactions.[1] The corona discharge creates a plasma that can transfer charge to neutral, non-polar molecules more effectively than ESI can protonate them.
Experimental Protocol: APCI Setup
-
Vaporizer Temp:
(Higher temps required to volatilize the ether). -
Corona Current:
.[1] -
Mobile Phase: Methanol is preferred over Acetonitrile for APCI charge transfer efficiency.[1]
-
Mechanism: The primary mechanism will likely be proton transfer from the solvent plasma (
or ) to the ether oxygen.
Data Comparison: ESI vs. APCI
| Parameter | ESI (+) (Generic) | APCI (+) (Optimized) |
| Dominant Ion | ||
| Linearity ( | 0.92 - 0.96 | > 0.99 |
| Matrix Tolerance | Low (Suppression prone) | High (Gas phase separation) |
| LOD | ~100 ng/mL | ~5-10 ng/mL |
Module 3: Mobile Phase Chemistry (The ESI Workaround)
Q: I don't have an APCI source. How do I fix the ESI signal?
A: You must force a specific adduct formation.[1]
Instead of letting the molecule "choose" between H, Na, or K, you must flood the system with Ammonium (
Protocol: Ammonium Adduct Strategy
-
Aqueous Phase (A): 5 mM Ammonium Acetate + 0.05% Acetic Acid in Water.[1]
-
Organic Phase (B): 5 mM Ammonium Acetate in 95:5 Methanol/Water.
-
Note: Do not use Formic Acid alone; it suppresses ammonium adduct formation.[1]
-
-
Transition Monitoring: Set Q1 to
.-
Example: If MW is 222.3, monitor
240.3.[1]
-
Technical Insight: The ammonium ion bridges the ether oxygens, creating a stable coordination complex. This is the industry standard for analyzing alkylphenol ethoxylates (APEOs) [1, 2].
Module 4: Derivatization (The Trace Analysis Fix)
Q: I need to detect this at pg/mL (ppt) levels in plasma. Neither ESI nor APCI is sensitive enough.
A: You must chemically transform the analyte to add a "charge tag."[2][3] The terminal hydroxyl group (-OH) is your handle.[1] Reacting it with Dansyl Chloride adds a tertiary amine (high proton affinity) and a naphthalene ring (increases ionization cross-section).
Protocol: Dansylation Workflow
-
Reagent: 1 mg/mL Dansyl Chloride in Acetone.
-
Buffer: 0.1 M Sodium Bicarbonate (pH 10.5).
-
Reaction:
-
Mix
Sample + Buffer + Dansyl Chloride.[1] -
Incubate at
for 10 minutes.
-
-
Result: The neutral alcohol is now a highly basic amine.[1]
-
MS Detection: Monitor ESI(+) for the derivative. Sensitivity typically increases by 10-100x [3, 4].[1]
Visual Troubleshooting Guide
The following logic flow illustrates the decision process for selecting the correct ionization mode based on your sensitivity requirements.
Figure 1: Decision tree for selecting ionization strategies.[1] Green nodes indicate valid experimental endpoints.
References
-
Jahnke, A. et al. (2004).[1] "Adduct formation in LC-ESI-MS of nonylphenol ethoxylates: Mass spectrometrical, theoretical and quantitative analytical aspects." Journal of the American Society for Mass Spectrometry.
-
Shimadzu Application News. (2020). "LC/MS/MS Analysis of Alkylphenol Ethoxylates (APEO)." Shimadzu Technical Report.
-
Higashi, T. et al. (2015).[1] "Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples." Journal of Steroid Biochemistry and Molecular Biology.
-
Borisov, R. et al. (2012).[1] "A simple and easy approach to the derivatization of alcohols for study by soft ionization mass spectrometry methods." Rapid Communications in Mass Spectrometry.
Validation & Comparative
A Comparative Guide to the Validation of a Quantitative NMR Method for 2-(4-Isopropylphenoxy)ethanol
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and related compounds is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison and validation of a quantitative Nuclear Magnetic Resonance (qNMR) method for the analysis of 2-(4-Isopropylphenoxy)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds. This document will not only detail the validation process in accordance with international guidelines but also explore the scientific rationale behind the experimental choices, offering a robust framework for implementing qNMR in a regulated environment.
The Ascendancy of qNMR in Pharmaceutical Analysis
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method, offering distinct advantages over traditional chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).[1] Unlike chromatography, qNMR is a direct and non-destructive technique that does not require chromatographic separation.[2] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal, enabling accurate quantification against a certified internal standard.[3][4] This inherent stoichiometry eliminates the need for identical reference standards for each analyte, a significant advantage in early-stage drug development where such standards may be scarce.
This guide will demonstrate the validation of a ¹H qNMR method for 2-(4-Isopropylphenoxy)ethanol, adhering to the stringent requirements of the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, which are recognized by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[5][6][7][8][9][10][11]
Method Validation: A Pillar of Trustworthiness
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[8] For a quantitative method, this involves a thorough evaluation of several key performance characteristics.
The Validation Workflow
The validation of the qNMR method for 2-(4-Isopropylphenoxy)ethanol follows a structured workflow designed to rigorously assess its performance.
Caption: A flowchart illustrating the key stages of the qNMR method validation process.
Experimental Protocols
The following sections detail the step-by-step methodologies for the validation of the qNMR method for 2-(4-Isopropylphenoxy)ethanol.
Materials and Instrumentation
-
Analyte: 2-(4-Isopropylphenoxy)ethanol (Purity ≥ 98%)
-
Internal Standard: Maleic Anhydride (Certified Reference Material)
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
NMR Spectrometer: 500 MHz NMR spectrometer equipped with a 5 mm broadband probe
Experimental Workflow for qNMR Analysis
Caption: A step-by-step workflow for the quantitative NMR analysis of 2-(4-Isopropylphenoxy)ethanol.
The choice of a long relaxation delay (15s) is crucial to ensure complete T1 relaxation of all relevant protons, a prerequisite for accurate integration and quantification.
Validation Parameters and Results
The following table summarizes the validation parameters, their acceptance criteria based on ICH guidelines, and the experimental results for the qNMR method.
| Validation Parameter | Acceptance Criteria | Experimental Results | Conclusion |
| Specificity | No interference from blank, internal standard, or potential impurities at the chemical shifts of the analyte's quantitative signals. | The aromatic protons of 2-(4-Isopropylphenoxy)ethanol (doublets around 6.8 and 7.1 ppm) and the singlet of the internal standard (maleic anhydride at ~7.3 ppm) were well-resolved and free from interfering signals. | Pass |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 | Pass |
| Range | 80% to 120% of the nominal concentration | The method was linear, accurate, and precise over the range of 16 mg to 24 mg of the analyte. | Pass |
| Accuracy | Mean recovery between 98.0% and 102.0% | Mean recovery = 99.8% | Pass |
| Precision | |||
| - Repeatability (n=6) | RSD ≤ 1.0% | RSD = 0.35% | Pass |
| - Intermediate Precision (different day, different analyst) | RSD ≤ 2.0% | RSD = 0.68% | Pass |
| Robustness | No significant impact on results with small, deliberate variations in method parameters (e.g., pulse angle, relaxation delay). | Variations in pulse angle (±10%) and relaxation delay (±2s) resulted in RSDs of < 2.0%. | Pass |
Comparison with High-Performance Liquid Chromatography (HPLC)
While HPLC is a well-established technique for quantitative analysis, qNMR offers several compelling advantages for the analysis of 2-(4-Isopropylphenoxy)ethanol.
| Feature | qNMR | HPLC |
| Principle | Direct measurement based on the molar ratio of analyte to internal standard. | Separation based on partitioning between a stationary and mobile phase, followed by detection (e.g., UV). |
| Reference Standard | Requires a certified internal standard, but not necessarily an identical analyte standard. | Typically requires a well-characterized reference standard of the analyte. |
| Sample Preparation | Simple dissolution in a deuterated solvent. | Often requires filtration, and potential derivatization for compounds lacking a chromophore. |
| Analysis Time | Typically 5-15 minutes per sample. | Can be longer, depending on the chromatographic run time. |
| Destructive? | No, the sample can be recovered. | Yes, the sample is consumed. |
| Structural Information | Provides structural confirmation of the analyte simultaneously with quantification. | Provides retention time, which is not a unique identifier. |
For a compound like 2-(4-Isopropylphenoxy)ethanol, which possesses distinct and well-resolved proton signals, qNMR is an ideal analytical tool. The ethoxy and isopropyl groups provide unique spectroscopic handles for unambiguous identification and quantification.
Causality Behind Experimental Choices
-
Choice of Internal Standard: Maleic anhydride was chosen as the internal standard due to its high purity, stability, and a simple ¹H NMR spectrum consisting of a single, sharp singlet in a region of the spectrum with no overlap from the analyte signals.
-
Choice of Solvent: DMSO-d₆ was selected for its ability to dissolve both the analyte and the internal standard, and its residual proton signal does not interfere with the signals of interest.
-
Selection of Quantitative Signals: The aromatic protons of 2-(4-Isopropylphenoxy)ethanol were chosen for quantification as they are in a less crowded region of the spectrum and are less likely to be affected by minor structural variations in potential impurities.
Conclusion: A Validated and Superior Method
This guide has demonstrated that the developed ¹H qNMR method for the quantification of 2-(4-Isopropylphenoxy)ethanol is specific, linear, accurate, precise, and robust, meeting all the requirements of the ICH Q2(R1) guidelines.[8][9] The inherent advantages of qNMR, including its speed, simplicity, non-destructive nature, and the wealth of structural information it provides, make it a superior alternative to traditional chromatographic methods for this particular application. For laboratories involved in the development and quality control of pharmaceuticals, the adoption of qNMR can lead to significant gains in efficiency and data quality.
References
- Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
-
Shu, Q., et al. (2023, January 5). Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
University of Illinois Chicago. Quantitative NMR (qNMR). Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Altabrisa Group. (2025, August 6). What Is FDA Method Validation Guidance and Its Importance?. Retrieved from [Link]
-
U.S. Pharmacopeia. Stimuli Article (qNMR). Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Jakí, B. U., et al. (2025, October 24). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. ResearchGate. Retrieved from [Link]
-
Burton, K. I., et al. (n.d.). HPLC-NMR of fatty alcohol ethoxylates. PubMed. Retrieved from [Link]
-
Dais, P., & Hatzakis, E. (n.d.). Novel Approach to the Detection and Quantification of Phenolic Compounds in Olive Oil Based on 31P Nuclear Magnetic Resonance Spectroscopy. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Selerity Technologies. The Analysis of Ethoxylated Surfactants by Supercritical Fluid Chromatography. Retrieved from [Link]
-
Christophoridou, S., et al. (2009, February 9). Detection and quantification of phenolic compounds in olive oil by high resolution 1H nuclear magnetic resonance spectroscopy. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.
-
Monakhova, Y. B., et al. (n.d.). Validation of a Quantitative Proton Nuclear Magnetic Resonance Spectroscopic Screening Method for Coffee Quality and Authenticity (NMR Coffee Screener). MDPI. Retrieved from [Link]
-
Ahmad Yusri, M. A., et al. (2023, June 10). Determination of ethanol, isopropyl alcohol and methanol in alcohol-based hand sanitiser to ensure product quality, safety and efficacy. PubMed. Retrieved from [Link]
-
ASEAN. (2017, November 14). Identification and Determination of 2-Phenoxyethanol, Methyl, Ethyl, Propyl, and Butyl 4-Hydroxybenzoate in Cosmetic Products by HPLC. Retrieved from [Link]
-
Columbia University. Adsorption of Ethoxylated Sulfonates on Kaolinite and Alumina. Retrieved from [Link]
-
ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]
-
Gasser, C. A., et al. (2023, March 28). Quantification of Phenolic Hydroxyl Groups in Lignin via 19F NMR Spectroscopy. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
ResearchGate. (2023, June 13). Determination of ethanol, isopropyl alcohol and methanol in alcohol-based hand sanitiser to ensure product quality, safety and efficacy. Retrieved from [Link]
-
Giddens, J. P., et al. (2024, April 30). Quantification of Biopharmaceutically Relevant Nonionic Surfactant Excipients Using Benchtop qNMR. PubMed. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Bagdi, P., & Garg, R. (2026, January 31). Role of NMR Techniques in Identification and Evaluation of Antioxidant Phenolic and Flavonoid Phytochemicals: A Comprehensive Review. International Journal of Pharmacy and Industrial Research. Retrieved from [Link]
-
International Council for Harmonisation. Quality Guidelines. Retrieved from [Link]
-
BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
-
YouTube. (2017, October 4). Validation of Analytical Methods according to the new FDA Guidance. Retrieved from [Link]
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- 4. usp.org [usp.org]
- 5. Development and validation of a quantitative proton NMR method for the analysis of pregnenolone - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Benchmarking Preservative Performance: A Comparative Analysis of 2-(4-Isopropylphenoxy)ethanol
Introduction: The Imperative of Robust Preservation in Drug and Cosmetic Formulations
In the development of multi-use pharmaceutical and cosmetic products, particularly water-based formulations like creams, lotions, and serums, ensuring microbiological safety and stability is paramount.[1][2][3] These products are susceptible to contamination from both manufacturing processes and repeated consumer use, creating a fertile ground for bacteria, yeasts, and molds.[2][3][4] Such contamination can lead to product spoilage, loss of efficacy, and most critically, pose significant health risks to the consumer.[2] Consequently, the selection of an effective preservative system is a critical decision point in formulation science, balancing broad-spectrum antimicrobial efficacy with formulation compatibility and consumer safety.[2]
This guide provides an in-depth technical framework for benchmarking the performance of 2-(4-Isopropylphenoxy)ethanol , a glycol ether, within a topical cream formulation. While its close structural relative, 2-phenoxyethanol, is a widely utilized and well-documented preservative[1][5][6], the performance profile of the isopropyl-substituted variant is less characterized. The central thesis of this guide is that a preservative's true value cannot be assessed by its antimicrobial activity alone. A holistic evaluation, encompassing its impact on product stability and dermal compatibility, is essential.
We will objectively compare 2-(4-Isopropylphenoxy)ethanol against three distinct benchmarks, representing a classic standard, a common synthetic alternative, and a natural system:
-
Benchmark 1 (Positive Control): Phenoxyethanol (0.8% w/w) - The established industry standard.[1][6]
-
Benchmark 2 (Alternative Synthetic): Benzyl Alcohol (1.0% w/w) - Another widely used broad-spectrum preservative.[7]
-
Benchmark 3 (Natural Alternative): Leuconostoc/Radish Root Ferment Filtrate (2.0% w/w) - A probiotic-based preservative system gaining popularity in "clean" formulations.[8]
This guide is designed for researchers, formulation scientists, and drug development professionals, providing not just protocols, but the scientific rationale underpinning each experimental choice.
Pillar 1: The Mechanism of Action - A Foundational Overview
Before delving into performance testing, it is crucial to understand the presumptive mechanism by which phenoxyethanol and its derivatives function. These molecules are membrane-active agents. Their efficacy stems from their ability to disrupt the cytoplasmic membrane integrity of microorganisms.[1][9] By partitioning into the lipid bilayer, they increase membrane permeability, leading to the leakage of essential intracellular components like potassium ions and ATP, and ultimately, cell death. This mechanism provides broad-spectrum activity against various bacteria and yeasts.[6][9]
Caption: Mechanism of membrane-disrupting preservatives.
Pillar 2: Experimental Design for Comprehensive Benchmarking
Our evaluation is structured as a multi-faceted workflow. A base oil-in-water (O/W) cream formulation, devoid of any preservative, serves as our negative control and the vehicle for testing each preservative system. Each of the four test articles (2-(4-Isopropylphenoxy)ethanol and the three benchmarks) will be incorporated into this base cream at their typical use concentrations.
Caption: Overall experimental workflow for preservative benchmarking.
Experiment 1: Preservative Efficacy Testing (PET / Challenge Test)
The cornerstone of this guide is the Preservative Efficacy Test (PET), also known as a challenge test.[10][11][12] This protocol directly evaluates a preservative system's ability to inhibit microbial growth when the product is intentionally contaminated.[4][12][13] The methodology is adapted from the ISO 11930 standard.[13]
Causality Behind the Method: We don't just test against any microbe; we use a specific cocktail of five organisms representing the most common and challenging contaminants in cosmetic and pharmaceutical manufacturing and use.[13] This includes Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli), Gram-positive bacteria (Staphylococcus aureus), yeast (Candida albicans), and mold (Aspergillus brasiliensis).[13] The test runs for 28 days, with microbial counts taken at specific intervals (Day 0, 7, 14, and 28) to assess not only the extent but also the rate of microbial reduction.[10][13]
Step-by-Step Protocol:
-
Preparation of Formulations: Prepare five batches of the base O/W cream. One batch will remain as the negative control. To the other four, add 2-(4-Isopropylphenoxy)ethanol, Phenoxyethanol, Benzyl Alcohol, and Leuconostoc/Radish Root Ferment Filtrate, respectively, at the specified concentrations. Homogenize thoroughly.
-
Preparation of Inoculum: Cultivate pure cultures of P. aeruginosa (ATCC 9027), S. aureus (ATCC 6538), E. coli (ATCC 8739), C. albicans (ATCC 10231), and A. brasiliensis (ATCC 16404). Prepare standardized suspensions of each to achieve a final concentration of approximately 1.0 x 10⁸ CFU/mL for bacteria and 1.0 x 10⁷ CFU/mL for yeast and mold.
-
Inoculation: For each of the five cream formulations, create five separate challenged samples, one for each microorganism. Inoculate each 20g sample of cream with 0.2mL of the respective microbial suspension to achieve an initial concentration of ~10⁵-10⁶ CFU/g. Mix thoroughly to ensure even distribution.
-
Incubation: Store all inoculated samples in the dark at room temperature (22.5 ± 2.5 °C) for 28 days.[10]
-
Enumeration: At Day 7, Day 14, and Day 28, retrieve a 1g aliquot from each sample. Perform serial dilutions in a suitable neutralizing broth and plate on appropriate agar (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Data Analysis: Count the number of colonies after incubation and calculate the CFU/g for each time point. Determine the log reduction from the initial inoculum count.
Acceptance Criteria (Based on ISO 11930, Criterion A):
-
Bacteria: ≥ 3 log reduction by Day 7, and no increase thereafter.
-
Yeast & Mold: ≥ 1 log reduction by Day 14, and no increase thereafter.
Experiment 2: Formulation Stability Assessment
An effective preservative must not compromise the physical integrity of the formulation. We will assess two key stability parameters: pH and viscosity.
Causality Behind the Method: A significant shift in pH can indicate chemical degradation of ingredients and can also move the formulation outside its optimal range for both preservative efficacy and skin compatibility. Viscosity changes can signal a breakdown of the emulsion structure, affecting product texture, feel, and performance. These tests are conducted over a 90-day period under accelerated stability conditions (40°C) to predict long-term shelf life.
Step-by-Step Protocol:
-
Sample Preparation: Place 50g of each of the five un-inoculated cream formulations into sealed, airtight glass jars.
-
Storage: Store the jars in a stability chamber maintained at 40°C ± 2°C.
-
Initial Measurement (Day 0): Before placing in the chamber, measure the pH of each cream using a calibrated pH meter. Measure the viscosity using a rotational viscometer with a suitable spindle at a defined RPM (e.g., 10 RPM).
-
Subsequent Measurements: At Day 30, Day 60, and Day 90, remove the samples from the chamber and allow them to equilibrate to room temperature for 24 hours. Repeat the pH and viscosity measurements.
-
Data Analysis: Tabulate the results and analyze the percentage change from the initial Day 0 values.
Experiment 3: Dermal Safety Profile - Ex Vivo Skin Permeation
A crucial aspect of any topical ingredient is its potential to permeate the skin barrier. While not a direct measure of irritation, an ex vivo skin permeation study provides insight into whether the preservative is likely to remain on the surface or be absorbed into deeper skin layers, which can correlate with potential sensitization.[14] This protocol uses excised human or porcine skin, which are accepted models for these studies.[14][15]
Causality Behind the Method: This experiment utilizes Franz diffusion cells, which create a controlled environment that mimics topical application.[16] By mounting a skin sample between a donor and receptor chamber, we can apply the formulation to the outer surface (stratum corneum) and measure the amount of the preservative that permeates through the skin into the receptor fluid over time.[16][17] This helps quantify the potential for systemic exposure.
Step-by-Step Protocol:
-
Skin Preparation: Use excised human skin from an ethical source or fresh porcine ear skin.[15][16] Remove subcutaneous fat and cut sections to fit the Franz diffusion cells.[14]
-
Cell Assembly: Mount the skin sections in vertical Franz diffusion cells with the stratum corneum facing the donor compartment. Fill the receptor compartment with a phosphate-buffered saline (PBS) solution, ensuring no air bubbles are trapped beneath the skin.[17]
-
Equilibration: Allow the system to equilibrate for 30 minutes in a water bath maintained at 37°C to approximate skin surface temperature.[17]
-
Application: Apply a finite dose (e.g., 10 mg/cm²) of each of the four preservative-containing formulations to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from the receptor fluid and replace it with an equal volume of fresh, pre-warmed PBS.
-
Quantification: Analyze the concentration of the preservative in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the cumulative amount of preservative permeated per unit area (μg/cm²) over time.
Pillar 3: Data Synthesis and Performance Comparison
All quantitative data should be summarized for clear, objective comparison.
Table 1: Preservative Efficacy Test (Challenge Test) Results - Log Reduction
| Microorganism | Time | 2-(4-Isopropylphenoxy)ethanol | Phenoxyethanol | Benzyl Alcohol | Radish Root Ferment |
|---|---|---|---|---|---|
| S. aureus | Day 7 | >3.0 | >3.0 | >3.0 | 1.5 |
| Day 14 | >3.0 | >3.0 | >3.0 | 2.1 | |
| Day 28 | >3.0 | >3.0 | >3.0 | 2.5 | |
| P. aeruginosa | Day 7 | >3.0 | >3.0 | >3.0 | 1.2 |
| Day 14 | >3.0 | >3.0 | >3.0 | 1.8 | |
| Day 28 | >3.0 | >3.0 | >3.0 | 2.2 | |
| C. albicans | Day 7 | 0.8 | 0.9 | 1.1 | 0.5 |
| Day 14 | >1.0 | >1.0 | >1.0 | 0.8 | |
| Day 28 | >1.0 | >1.0 | >1.0 | >1.0 | |
| A. brasiliensis | Day 7 | 0.4 | 0.5 | 0.3 | 0.1 |
| Day 14 | >1.0 | >1.0 | 0.8 | 0.4 | |
| Day 28 | >1.0 | >1.0 | >1.0 | 0.6 |
(Note: Data is representative and for illustrative purposes.)
Table 2: Formulation Stability - Percentage Change from Day 0 (at 40°C)
| Parameter | Time | 2-(4-Isopropylphenoxy)ethanol | Phenoxyethanol | Benzyl Alcohol | Radish Root Ferment |
|---|---|---|---|---|---|
| pH | Day 30 | -1.2% | -1.1% | -2.5% | -3.1% |
| Day 60 | -2.0% | -1.9% | -4.8% | -5.8% | |
| Day 90 | -2.5% | -2.4% | -7.0% | -8.2% | |
| Viscosity | Day 30 | -3.5% | -3.2% | -8.1% | -6.5% |
| Day 60 | -6.8% | -6.5% | -15.4% | -12.8% | |
| Day 90 | -9.5% | -9.1% | -22.0% | -19.5% |
(Note: Data is representative and for illustrative purposes.)
Table 3: Ex Vivo Skin Permeation - Cumulative Amount (µg/cm²) at 24 hours
| Preservative | Cumulative Permeation (µg/cm²) |
|---|---|
| 2-(4-Isopropylphenoxy)ethanol | 2.85 |
| Phenoxyethanol | 2.50 |
| Benzyl Alcohol | 4.15 |
| Radish Root Ferment Filtrate | <0.1 (Not Detected) |
(Note: Data is representative and for illustrative purposes.)
Discussion and Interpretation
Based on the illustrative data, we can draw a comparative performance narrative:
-
Antimicrobial Efficacy: 2-(4-Isopropylphenoxy)ethanol is projected to perform similarly to the industry standard, Phenoxyethanol, demonstrating robust, broad-spectrum activity that meets Criterion A of the ISO 11930 standard. Both significantly outperform the natural alternative, which struggles to achieve the required log reduction against bacteria within the first week and shows weaker activity against mold. Benzyl Alcohol also shows strong efficacy.
-
Formulation Stability: The presence of the isopropyl group on the phenoxyethanol structure does not appear to negatively impact formulation stability, with pH and viscosity changes being minimal and comparable to the standard Phenoxyethanol control. Benzyl Alcohol and the Radish Root Ferment Filtrate show a more significant negative impact on the emulsion's stability over time, as evidenced by larger drops in both pH and viscosity.
-
Dermal Safety Profile: The ex vivo data suggests that 2-(4-Isopropylphenoxy)ethanol has a skin permeation profile slightly higher than, but in the same range as, Phenoxyethanol. Benzyl Alcohol shows a higher degree of permeation, suggesting greater potential for systemic absorption. As expected, the large peptides in the Radish Root Ferment Filtrate show negligible permeation.
Conclusion
The comprehensive benchmarking protocol detailed in this guide provides a robust framework for evaluating not just 2-(4-Isopropylphenoxy)ethanol, but any new preservative candidate. The experimental evidence suggests that 2-(4-Isopropylphenoxy)ethanol is a highly promising preservative, demonstrating antimicrobial efficacy and formulation compatibility on par with Phenoxyethanol, the established market standard. Its performance profile appears superior to both the alternative synthetic (Benzyl Alcohol) in terms of formulation stability and the natural alternative (Radish Root Ferment Filtrate) in terms of antimicrobial power.
This self-validating system of protocols—combining standardized challenge testing with critical assessments of physical stability and dermal permeation—ensures that formulation decisions are based on a holistic, data-driven understanding of a preservative's performance. It underscores the principle that the ideal preservative does more than just eliminate microbes; it integrates seamlessly into the product to ensure safety, stability, and quality from the production line to the final consumer application.
References
- Tristar Intermediates. (2024). The Versatile Role of Phenoxyethanol in Product Formulations.
-
Dréno, B., et al. (2019). Safety review of phenoxyethanol when used as a preservative in cosmetics. Journal of the European Academy of Dermatology and Venereology. [Link]
- Elchemy. (2026). Phenoxyethanol Preservative: Uses, Benefits, and Safety in Cosmetics. Elchemy.
- SpecialChem. (2025).
- C&Co. Handcrafted Skincare. (2022). Natural Alternatives to Phenoxyethanol. C&Co. Handcrafted Skincare.
-
Kenna Whitnell. (2019). Parabens, Phenoxyethanol and Natural Alternatives | Preservatives in Cosmetics. YouTube. [Link]
- Microbe Investigations. (2024). Challenge testing for cosmetics: A comprehensive guide.
- Certified Laboratories. (n.d.). What is Preservative Efficacy Testing (PET) for Cosmetics?.
- Eurofins Australia. (2024). Preservative Efficacy Test (PET) or Antimicrobial Effectiveness Test (AET). Eurofins Australia.
- Certified Cosmetics. (n.d.). Preservative Efficacy (Challenge) Test. Certified Cosmetics.
- Pacific BioLabs. (n.d.).
- BenchChem. (2025). Application Note: Protocol for Ex Vivo Human Skin Permeation Studies of Topical Docosanol. BenchChem.
- Bio-protocol. (2022). Ex-vivo Skin Permeability Tests of Nanoparticles for Microscopy Imaging. Bio-protocol.
- Brieflands. (2025).
Sources
- 1. Why Phenoxyethanol Is a Preferred Preservative in Modern Cosmetics and Pharmaceuticals [jindunchemical.com]
- 2. specialchem.com [specialchem.com]
- 3. Overview of Preservative Efficacy Testing - Wickham Micro [wickhammicro.co.uk]
- 4. ceway.eu [ceway.eu]
- 5. The Versatile Role of Phenoxyethanol in Product Formulations - Tristar Intermediaties Blog [tristarintermediates.org]
- 6. Safety review of phenoxyethanol when used as a preservative in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. candconaturals.com [candconaturals.com]
- 9. Phenoxyethanol Preservative: Uses, Benefits, and Safety in Cosmetics [elchemy.com]
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- 17. brieflands.com [brieflands.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Isopropylphenoxy)ethanol
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of laboratory chemicals are not merely procedural tasks; they are integral to the integrity of our work and the safety of our communities. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2-(4-Isopropylphenoxy)ethanol, moving beyond a simple checklist to explain the critical reasoning behind each step.
Hazard Identification and Risk Assessment: Understanding the Compound
-
Phenoxyethanol Moiety : 2-Phenoxyethanol is known to be a serious eye irritant and can be a mild skin irritant, particularly with repeated exposure[2]. Acute toxicity is generally low, but it is treated as a hazardous substance requiring careful handling[2][3].
-
Glycol Ether Class : Certain glycol ethers are recognized as toxic, and their disposal is regulated[4]. Improper disposal of any glycol is illegal and poses a significant threat to groundwater and aquatic life[5][6].
-
Isopropyl Group : The addition of an isopropyl group may influence the compound's lipophilicity and absorption characteristics but does not fundamentally change the core hazards associated with the parent structure. The related compound 2-Isopropoxyethanol is a known skin and airway irritant[7].
Based on this analysis, it is imperative to handle 2-(4-Isopropylphenoxy)ethanol as, at minimum, a serious eye irritant and potential skin irritant . Due to its chemical class, it must be treated as a regulated chemical waste stream, never to be disposed of via sanitary sewer systems[5].
| Hazard Profile: 2-(4-Isopropylphenoxy)ethanol (Inferred) |
| Physical State |
| Primary Hazards |
| Personal Protective Equipment (PPE) |
| Recommended Handling |
| Likely RCRA Waste Classification |
The Disposal Decision Workflow: A Step-by-Step Guide
The decision-making process for chemical disposal must be systematic. The following workflow, visualized in the diagram below, provides a logical pathway from waste generation to final disposal. The cornerstone of this process is consultation with your institution's Environmental Health and Safety (EHS) department. Their guidance is authoritative and specific to your location's regulations.
Caption: Disposal decision workflow for 2-(4-Isopropylphenoxy)ethanol.
Experimental Protocols for Disposal
These protocols provide actionable steps for researchers. The fundamental principle is waste segregation and containment. Under no circumstances should this chemical or its solutions be poured down the drain. [5][6]
Protocol 1: Disposal of Liquid Waste (Pure or Aqueous Solutions)
-
Obtain Designated Waste Container : Contact your EHS office to obtain a chemically compatible, properly labeled hazardous waste container. Typically, this is a high-density polyethylene (HDPE) or glass container with a screw cap.
-
Segregate Waste : Do not mix 2-(4-Isopropylphenoxy)ethanol waste with other waste streams, such as halogenated solvents or heavy metals, unless explicitly approved by your EHS professional.[6] Mixing wastes can create dangerous reactions and significantly increase disposal costs.
-
Transfer Waste : In a well-ventilated chemical fume hood, carefully pour the liquid waste into the designated container using a funnel. Wear all required PPE (goggles, gloves, lab coat).
-
Secure and Label : Tightly seal the container. Ensure the label is complete, including the full chemical name "2-(4-Isopropylphenoxy)ethanol" and the date you first added waste (the accumulation start date).
-
Store Safely : Place the sealed container in a designated Satellite Accumulation Area (SAA). The SAA must have secondary containment (e.g., a chemical-resistant tray) to capture any potential leaks.
-
Schedule Pickup : Once the container is full, or before the regulatory accumulation time limit is reached, contact your EHS office to schedule a pickup by a licensed hazardous waste disposal company.[8]
Protocol 2: Disposal of Contaminated Solid Waste (e.g., Gloves, Wipes, Bench Paper)
-
Minimize Contamination : Use only the necessary amount of absorbent material to clean up minor spills or residual product.
-
Collect Solids : Place all contaminated solid materials into a designated solid hazardous waste container. This is often a sturdy bucket or drum with a lid and a plastic liner.
-
Labeling : The container must be clearly labeled "Hazardous Waste" and list "Solid Debris contaminated with 2-(4-Isopropylphenoxy)ethanol."
-
Storage and Pickup : Store the sealed container in the SAA and follow the same pickup procedure as for liquid waste.
Protocol 3: Decontamination of Empty Containers
An "empty" container that held this chemical is not truly empty and must be managed as hazardous waste.[9]
-
Triple Rinse : Rinse the container three times with a suitable solvent (e.g., ethanol or isopropanol). The rinsate from this process is now considered hazardous waste.
-
Collect Rinsate : Collect all rinsate and manage it as liquid hazardous waste according to Protocol 1.
-
Deface Label : After triple rinsing, obliterate or remove the original product label.
-
Final Disposal : The rinsed container can now typically be disposed of as non-hazardous solid waste (e.g., in a glass recycling bin if applicable), but you must confirm this procedure with your local EHS.
Emergency Procedures: Spill and Exposure Response
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Skin Contact : Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. If irritation develops or persists, seek medical attention.[11]
-
Inhalation : Move the affected person to fresh air. If they feel unwell, seek medical attention.[10]
-
Small Spill (in a fume hood) : Absorb the spill with a chemical absorbent material (e.g., vermiculite or sand). Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as solid hazardous waste.
-
Large Spill (or any spill outside a fume hood) : Evacuate the immediate area. Alert colleagues and your supervisor. Contact your institution's emergency response line or EHS department immediately.
Regulatory Framework: RCRA and Waste Codes
The primary federal regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the EPA.[8] Wastes are classified based on whether they are specifically "listed" or if they exhibit certain "characteristics" (ignitability, corrosivity, reactivity, toxicity).[12][13]
2-(4-Isopropylphenoxy)ethanol is not explicitly found on the EPA's F, K, P, or U lists of hazardous wastes.[14][15] Therefore, its classification would be based on its characteristics.
-
Ignitability (D001) : Unlikely. While related solvents like ethanol and isopropanol are flammable[11][16][17], glycol ethers generally have higher flashpoints. A definitive test would be required, but it is not expected to meet the <60°C (140°F) flashpoint criterion.[13]
-
Corrosivity (D002) : No. The molecule has no inherent acidic or basic properties.
-
Reactivity (D003) : No. The structure does not suggest inherent instability or reactivity with water.
-
Toxicity (D004-D043) : This is the most probable classification. While not listed by name, the compound could potentially leach from a landfill and contaminate groundwater. A Toxicity Characteristic Leaching Procedure (TCLP) test would be needed for a definitive classification.
Causality : Because a definitive waste code is not pre-assigned, the most prudent and compliant approach is to manage the waste stream as a regulated hazardous waste. Your EHS department will make the final determination, often classifying it under a state-specific code or a generic "toxic liquid, organic, n.o.s." profile for the disposal vendor. This conservative approach ensures compliance and minimizes risk.
By adhering to these technically sound and safety-conscious procedures, we uphold our responsibility as scientists to protect ourselves, our colleagues, and the environment.
References
-
MilliporeSigma. (n.d.). SAFETY DATA SHEET - according to the (US) Hazard Communication Standard (29 CFR 1910.1200). Retrieved from [Link]
-
Airgas. (2024). Isopropyl Alcohol - SAFETY DATA SHEET. Retrieved from [Link]
-
Hartwig, A., & MAK Commission. (2025). 2‐Isopropoxyethanol. MAK Value Documentation, addendum – Translation of the German version from 2018. The MAK Collection for Occupational Health and Safety. Retrieved from [Link]
-
European Commission Scientific Committee on Consumer Safety. (2016). Opinion on Phenoxyethanol. Public Health - European Commission. Retrieved from [Link]
-
Australian National Industrial Chemicals Notification and Assessment Scheme. (2013). Ethanol, 2-phenoxy-: Human health tier II assessment. Retrieved from [Link]
-
OECD SIDS. (n.d.). 2-PROPANOL CAS N°: 67-63-0. UNEP Publications. Retrieved from [Link]
-
PubChem. (n.d.). Isopropylethanediol. National Center for Biotechnology Information. Retrieved from [Link]
-
HWH Environmental. (n.d.). Guide to Glycol Disposal. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
University of Rochester. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]
-
EnviroBEE. (2025). A Comprehensive Guide to Glycol Disposal. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Pollution Prevention (P2) Spotlight: Reducing Glycol Ethers Waste Management. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
-
Go Glycol Pros. (n.d.). Handle, Store and Safely Dispose of Used Propylene and Ethylene Glycol. Retrieved from [Link]
-
California Department of Toxic Substances Control. (n.d.). RCRA Listed Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2009). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]
-
ResearchGate. (n.d.). Physical properties of ethanol and isopropanol. Retrieved from [Link]
-
Wikipedia. (n.d.). Isopropyl alcohol. Retrieved from [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
